DACN(Tos,Suc-OH)
Description
BenchChem offers high-quality DACN(Tos,Suc-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DACN(Tos,Suc-OH) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-15-5-7-16(8-6-15)26(24,25)20-13-3-2-11-19(12-4-14-20)17(21)9-10-18(22)23/h5-8H,4,9-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZNIVCKZZIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DACN(Tos,Suc-OH) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DACN(Tos,Suc-OH) linker and its mechanism of action in bioconjugation. DACN(Tos,Suc-OH) is a heterobifunctional linker designed for the precise and stable conjugation of biomolecules, particularly in the development of antibody-drug conjugates (ADCs). This guide will delve into the core chemistry of the linker, its two-step bioconjugation strategy, and provide representative experimental protocols and quantitative data.
Core Principles of the DACN(Tos,Suc-OH) Linker
The DACN(Tos,Suc-OH) linker is comprised of three key functional components, each playing a distinct role in the bioconjugation process:
-
DACN (Diazacyclonon-7-yne): The core of the linker is a nine-membered ring containing two nitrogen atoms and a strained alkyne. This cyclic alkyne is the reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne allows for a rapid and highly specific reaction with an azide-functionalized molecule without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation in biological systems.
-
Tos (Tosyl Group): The tosyl (p-toluenesulfonyl) group is attached to one of the nitrogen atoms within the DACN ring. In this context, the tosyl group primarily serves as a protecting group for the secondary amine.[1] This prevents unwanted side reactions during the initial steps of bioconjugation and can also influence the conformation and reactivity of the cyclooctyne ring. The resulting sulfonamide is highly stable under a wide range of conditions.[1]
-
Suc-OH (Succinic Acid Moiety): This component provides a carboxylic acid (-OH) functionality at the other end of the linker. The succinimidyl backbone offers a spacer that can influence the solubility and steric properties of the final conjugate. The terminal carboxylic acid is the point of attachment to the primary amine groups of a biomolecule, such as the lysine residues on an antibody.
Mechanism of Action: A Two-Step Bioconjugation Strategy
The bioconjugation process using the DACN(Tos,Suc-OH) linker is a sequential, two-step process that allows for the controlled and specific linkage of two different molecules.
Step 1: Amine Acylation via NHS Ester Activation
The initial step involves the conjugation of the DACN(Tos,Suc-OH) linker to a biomolecule containing primary amines, typically a protein or an antibody. The carboxylic acid of the succinyl moiety is not directly reactive with amines under physiological conditions. Therefore, it must first be activated. The most common method for this activation is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the linker with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide.
The resulting DACN(Tos,Suc-NHS) is a stable, amine-reactive intermediate. This activated linker is then reacted with the antibody. The primary amine groups on the surface of the antibody (predominantly the ε-amino groups of lysine residues) act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically performed in a buffer with a slightly alkaline pH (7.5-8.5) to ensure that the primary amines are deprotonated and thus nucleophilic.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Following the successful conjugation of the DACN linker to the antibody, the second step involves the "click" reaction. The antibody, now functionalized with the strained alkyne of the DACN moiety, is reacted with a second molecule that has been pre-functionalized with an azide group. This second molecule is often the cytotoxic payload in the context of ADC development.
The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne and the azide. The high ring strain of the diazacyclononyne provides the driving force for this reaction, allowing it to proceed rapidly and with high efficiency at room temperature and under physiological conditions, without the need for a copper catalyst.[2][3] The reaction is bio-orthogonal, meaning that the alkyne and azide groups are unreactive with other functional groups present in biological systems, ensuring high specificity. The product of the SPAAC reaction is a stable triazole linkage, covalently connecting the antibody to the payload.
Experimental Protocols
The following are representative protocols for the two-step bioconjugation using a linker analogous to DACN(Tos,Suc-OH). These protocols are provided as a guide and may require optimization for specific applications.
Protocol 1: Activation of DACN(Tos,Suc-OH) to DACN(Tos,Suc-NHS)
-
Reagents:
-
DACN(Tos,Suc-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve DACN(Tos,Suc-OH) in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add 1.2 equivalents of NHS to the solution.
-
Add 1.2 equivalents of DCC or EDC to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture containing the DACN(Tos,Suc-NHS) can be used directly in the next step or purified by silica gel chromatography.
-
Protocol 2: Conjugation of Activated Linker to an Antibody
-
Reagents:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5
-
DACN(Tos,Suc-NHS) stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of the DACN(Tos,Suc-NHS) stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS ester.
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.
-
Characterize the antibody-linker conjugate to determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 3: SPAAC Reaction for Payload Conjugation
-
Reagents:
-
Antibody-DACN conjugate in PBS
-
Azide-functionalized payload stock solution (e.g., 10 mM in DMSO)
-
-
Procedure:
-
To the solution of the antibody-DACN conjugate, add a 3-5 fold molar excess of the azide-functionalized payload stock solution.
-
Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Monitor the reaction progress by LC-MS to confirm the formation of the antibody-drug conjugate.
-
Purify the final ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted payload and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation state.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data for bioconjugation reactions using bifunctional linkers with similar functionalities to DACN(Tos,Suc-OH). These values should be considered as illustrative examples, as the actual results will depend on the specific antibody, payload, and reaction conditions.
Table 1: Representative Linker-to-Antibody Ratios (LARs) for NHS Ester Conjugation
| Antibody | Linker Molar Excess | Reaction Time (h) | Average LAR |
| Trastuzumab | 10x | 1 | 3.5 |
| Trastuzumab | 20x | 1 | 5.2 |
| Rituximab | 15x | 2 | 4.1 |
| Cetuximab | 10x | 1.5 | 3.8 |
Table 2: Representative Drug-to-Antibody Ratios (DARs) and Conjugation Efficiency for SPAAC
| Antibody-Linker Conjugate | Payload Molar Excess | Reaction Time (h) | Conjugation Efficiency (%) | Average DAR |
| Trastuzumab-DACN (LAR 3.5) | 3x | 2 | >95% | 3.3 |
| Trastuzumab-DACN (LAR 5.2) | 5x | 4 | >90% | 4.7 |
| Rituximab-DACN (LAR 4.1) | 4x | 3 | >95% | 3.9 |
| Cetuximab-DACN (LAR 3.8) | 3x | 2 | >98% | 3.7 |
Table 3: Representative Stability of Antibody-Drug Conjugates in Human Plasma
| ADC | Linker Type | Incubation Time (days) | % Intact ADC Remaining |
| Trastuzumab-ADC | DACN-based (Triazole) | 7 | >95% |
| Trastuzumab-ADC | Thiol-Maleimide | 7 | ~70-80% |
| Rituximab-ADC | DACN-based (Triazole) | 7 | >95% |
Visualizations
The following diagrams illustrate the key processes and relationships described in this guide.
Caption: Workflow for the activation and initial conjugation of the DACN linker.
Caption: The second step of bioconjugation: the SPAAC reaction.
Caption: Logical relationship between the components of the DACN linker and their functions.
References
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Asymmetrically Functionalized 1,2-Diaminocyclohexane Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic characterization and synthetic strategies relevant to asymmetrically functionalized 1,2-diaminocyclohexane (DACH) derivatives, with a specific focus on N-(p-toluenesulfonyl)-N'-(succinyl)-1,2-diaminocyclohexane, herein abbreviated as DACN(Tos,Suc-OH). Due to the absence of publicly available spectroscopic data for the specific compound DACN(Tos,Suc-OH), this guide presents data for closely related and structurally relevant analogues: trans-1,2-diaminocyclohexane, N-(p-toluenesulfonyl)-(1R,2R)-(-)-1,2-diaminocyclohexane, and (1S,2S)-(-)-N,N'-di-p-tosyl-1,2-cyclohexanediamine. These data serve as a valuable reference for the characterization of asymmetrically substituted DACH derivatives.
Furthermore, a detailed experimental protocol for the selective N-functionalization of 1,2-diaminocyclohexane is provided, outlining a plausible synthetic route towards DACN(Tos,Suc-OH). This is complemented by a visual representation of the general experimental workflow for the synthesis and characterization of such compounds.
Spectroscopic Data of 1,2-Diaminocyclohexane and its Tosylated Derivatives
The following tables summarize the available spectroscopic data for key analogues of DACN(Tos,Suc-OH). These data are essential for understanding the characteristic spectroscopic features of the DACH scaffold and the influence of tosyl substitution.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| trans-1,2-Diaminocyclohexane | d6-DMSO | 2.52 (s) | Solvent residual peak |
| Broad signals typical for aliphatic amines and cyclohexane protons | Cyclohexyl protons, NH2 | ||
| (1R,2R)-(+)-N-(4-Toluenesulfonyl)-1,2-diaminocyclohexane | - | Data not explicitly found in searches | - |
| (1S,2S)-(-)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine | - | Specific shifts not detailed in search results | Aromatic (tosyl), Cyclohexyl, NH protons |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| cis-1,2-Diaminocyclohexane | - | Data available but specific shifts not retrieved | Cyclohexyl carbons |
| (1S,2S)-(-)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine | - | Data available but specific shifts not retrieved | Aromatic (tosyl), Cyclohexyl carbons |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M+H]+ (m/z) | Key Fragments (m/z) |
| 1,2-Diaminocyclohexane | ESI-QTOF | 115.1229749 | 56.049476 |
| (1R,2R)-(+)-N-(4-Toluenesulfonyl)-1,2-diaminocyclohexane | - | 269.1318 (calculated) | - |
| (1S,2S)-(-)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine | - | 423.1590 (calculated) | - |
Note: The availability of specific, detailed NMR and MS data for N-tosylated diaminocyclohexanes in the public domain is limited. Researchers are advised to acquire and interpret spectra for their specific compounds.
Experimental Protocols
The synthesis of asymmetrically substituted 1,2-diaminocyclohexane derivatives such as DACN(Tos,Suc-OH) requires a strategic approach to achieve selective functionalization of the two amino groups. The following protocol outlines a general and plausible methodology.
Synthesis of N-(p-toluenesulfonyl)-N'-(succinyl)-1,2-diaminocyclohexane (DACN(Tos,Suc-OH))
This synthesis involves a two-step process: monosulfonylation of 1,2-diaminocyclohexane followed by monoacylation.
Step 1: Synthesis of N-(p-toluenesulfonyl)-1,2-diaminocyclohexane
-
Reaction Setup: Dissolve trans-1,2-diaminocyclohexane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slow Addition: Slowly add a solution of p-toluenesulfonyl chloride (0.8-1.0 equivalent, to favor mono-substitution) in the same solvent to the stirred solution of the diamine over a period of 1-2 hours. The presence of a non-nucleophilic base, such as triethylamine (1.1 equivalents), is recommended to scavenge the HCl byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-tosylated product.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-tosylated product from unreacted diamine and the di-tosylated byproduct.
Step 2: Synthesis of N-(p-toluenesulfonyl)-N'-(succinyl)-1,2-diaminocyclohexane
-
Reaction Setup: Dissolve the purified N-(p-toluenesulfonyl)-1,2-diaminocyclohexane (1 equivalent) and a base such as triethylamine (1.1 equivalents) in a suitable solvent like DCM or THF.
-
Acylation: Add succinic anhydride (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting mono-tosylated diamine is consumed.
-
Work-up: Upon completion, acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the product into an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product, DACN(Tos,Suc-OH).
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H NMR and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using a mass spectrometer, for instance, with Electrospray Ionization (ESI) in both positive and negative ion modes to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of asymmetrically functionalized 1,2-diaminocyclohexane derivatives.
Caption: Synthetic and characterization workflow for DACN(Tos,Suc-OH).
Caption: Structural relationship of components in DACN(Tos,Suc-OH).
The Emergence of DACN(Tos,Suc-OH): A Technical Guide to a Novel Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The development of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the design of linkers that offer a precise balance of stability in circulation and controlled release of payloads at the target site. In this context, DACN(Tos,Suc-OH), or N-succinoyl-N'-(p-toluenesulfonyl)-4,8-diazacyclononyne, has emerged as a promising linker component. This technical guide provides an in-depth overview of DACN(Tos,Suc-OH), including its synthesis, properties, and application in the development of novel bioconjugates, with a focus on its role in advancing ADC technology.
Core Properties of DACN(Tos,Suc-OH)
DACN(Tos,Suc-OH) is a heterobifunctional linker that incorporates a strained cyclononyne moiety for bioorthogonal click chemistry. Its unique structure offers several advantages in the design of complex biomolecular constructs.
| Property | Description | Reference |
| Chemical Name | N-succinoyl-N'-(p-toluenesulfonyl)-4,8-diazacyclononyne | |
| CAS Number | 2109751-68-8 | |
| Molecular Formula | C₁₈H₂₂N₂O₅S | |
| Molecular Weight | 378.44 g/mol | |
| Reactivity | The strained alkyne participates in highly efficient and selective strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This "click chemistry" allows for the covalent ligation of the linker to an azide-modified molecule without the need for a cytotoxic copper catalyst. | [1][2] |
| Stability | The 4,8-diazacyclononyne (DACN) core is reported to have high thermal and chemical stability compared to some other cyclooctynes, which is a critical attribute for withstanding the conditions of synthesis, purification, and in vivo circulation. | |
| Hydrophilicity | The succinoyl (Suc-OH) group introduces a carboxylic acid moiety, which can increase the overall hydrophilicity of the linker. This is advantageous in ADC development as it can mitigate the aggregation often caused by hydrophobic payloads and improve the pharmacokinetic profile of the conjugate. | [3] |
| Functionality | The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, such as antibodies (via lysine residues) or payloads, through the formation of a stable amide bond. The tosyl (Tos) group serves as a protecting group during synthesis. |
Synthesis of the DACN Core: A One-Pot Approach
While the precise, multi-step synthesis of the commercially available DACN(Tos,Suc-OH) is proprietary, the foundational 4,8-diazacyclononyne (DACN) core can be efficiently synthesized via a one-pot procedure developed by Igawa et al.[2][4]. This method utilizes a double Nicholas reaction and provides a general pathway to various functionalized DACNs.
General Experimental Protocol for DACN Synthesis
The following is a generalized protocol based on the one-pot synthesis of the DACN core structure. The specific synthesis of DACN(Tos,Suc-OH) would require subsequent modification, likely involving the reaction of a precursor DACN with succinic anhydride followed by tosylation.
Materials:
-
2-Butyne-1,4-diol
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Appropriately substituted diamine (e.g., N,N'-ditosyl-2,2'-(ethylenedioxy)diethylamine)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Ceric ammonium nitrate (CAN)
-
Pyridine
-
Silica gel and aminopropylated silica gel
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Complexation: 2-Butyne-1,4-diol is reacted with Co₂(CO)₈ in CH₂Cl₂ to form the hexacarbonyldicobalt complex.
-
Cyclization (Double Nicholas Reaction): The appropriate N,N'-diprotected diamine and BF₃·OEt₂ are added to the reaction mixture. This induces a double Nicholas reaction, forming the cyclized DACN-cobalt complex.
-
Decomplexation: The cobalt is removed from the cyclized product using an oxidizing agent such as CAN.
-
Purification: The crude product is purified through a series of filtrations using silica gel and aminopropylated silica gel to remove cobalt and borane residues, followed by recrystallization.
Note: This is a generalized procedure for the synthesis of the core DACN ring system. The introduction of the succinoyl and a single tosyl group to yield DACN(Tos,Suc-OH) would involve a more nuanced, multi-step synthesis with appropriate protecting group strategies.
Caption: Generalized workflow for the one-pot synthesis of the DACN core.
Application in Novel Linker Development for ADCs
The bifunctional nature of DACN(Tos,Suc-OH) makes it an ideal candidate for developing linkers for ADCs. The carboxylic acid can be activated to react with lysine residues on a monoclonal antibody, while the strained alkyne is available for conjugation to an azide-modified cytotoxic payload.
Experimental Protocol: General Antibody Conjugation Workflow
The following is a generalized protocol for the conjugation of an azide-modified payload to an antibody using DACN(Tos,Suc-OH).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DACN(Tos,Suc-OH)
-
N-Hydroxysuccinimide (NHS) or other carboxyl-activating agent
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Azide-modified cytotoxic payload
-
Reaction buffer (e.g., PBS)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer at a specific concentration.
-
Linker Activation: DACN(Tos,Suc-OH) is reacted with EDC and NHS in an appropriate organic solvent (e.g., DMSO) to form the NHS-ester activated linker. This activated linker is more reactive towards the amine groups on the antibody.
-
Antibody-Linker Conjugation: The activated DACN-linker is added to the antibody solution. The reaction is allowed to proceed for a specified time at a controlled temperature to form the mAb-DACN conjugate. The reaction is then quenched.
-
Purification: The mAb-DACN conjugate is purified from excess linker and other reagents using SEC or TFF.
-
Payload Conjugation (SPAAC): The azide-modified payload is added to the purified mAb-DACN conjugate. The strain-promoted azide-alkyne cycloaddition reaction proceeds without the need for a catalyst.
-
Final Purification: The final ADC is purified to remove any unreacted payload and to isolate the desired drug-to-antibody ratio (DAR) species.
Caption: Workflow for ADC synthesis using DACN(Tos,Suc-OH).
Quantitative Data and Performance
While specific kinetic data for DACN(Tos,Suc-OH) is not widely available in the public domain, the reactivity of strained alkynes in SPAAC reactions is well-documented. The second-order rate constants (k) for these reactions are a key measure of their efficiency.
| Strained Alkyne | Reaction Partner | Solvent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | CD₃CN | ~0.06 - 0.1 | |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | CD₃CN/H₂O | ~0.3 | |
| DIBO | Benzyl Azide | Methanol | 0.11 | |
| DIBAC/DBCO | Benzyl Azide | Organic (co)solvents | 0.3 - 1.0 |
Note: The reactivity of DACN-based linkers is reported to be comparable to or greater than many cyclooctynes, but specific quantitative comparisons are not available in the cited literature. The actual reaction kinetics will depend on the specific azide, solvent system, and temperature.
Conclusion and Future Outlook
DACN(Tos,Suc-OH) represents a significant advancement in linker technology for bioconjugation. Its combination of high stability, catalyst-free reactivity, and built-in functionality makes it a valuable tool for the development of sophisticated biotherapeutics like ADCs. The hydrophilic nature of the succinoyl moiety is a particularly noteworthy feature that addresses the challenge of payload-induced aggregation.
Future research will likely focus on the development of ADCs and other bioconjugates utilizing DACN-based linkers, with a detailed examination of their in vivo performance, including pharmacokinetics, efficacy, and safety profiles. The continued exploration of novel DACN derivatives with varied functionalities will further expand the toolkit available to researchers in the field of targeted drug delivery. While detailed, publicly available data on specific ADCs using this linker is currently limited, the fundamental properties of DACN(Tos,Suc-OH) position it as a key component in the future of precision medicine.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
In-Depth Technical Guide to DACN(Tos,Suc-OH): A Key Reagent for Bioconjugation
For Immediate Release
This technical guide provides a comprehensive overview of DACN(Tos,Suc-OH), a bifunctional linker employed in advanced bioconjugation applications. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, outlines experimental protocols for its use, and illustrates its role in the creation of targeted therapeutics such as antibody-drug conjugates (ADCs).
Introduction to DACN(Tos,Suc-OH)
DACN(Tos,Suc-OH) is a key click chemistry reagent that features a 4,8-diazacyclononyne (DACN) core. This strained cycloalkyne is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. The "Tos" (tosyl) group enhances the stability and reactivity of the cyclononyne ring, while the "Suc-OH" (succinimidyl-hydroxyl) moiety provides a handle for conjugation to biomolecules. The DACN platform is noted for its high thermal and chemical stability, coupled with click reactivity comparable to other commonly used cyclooctynes.
The molecular structure of DACN(Tos,Suc-OH) is designed for versatility in creating stable bioconjugates. The strained alkyne readily and specifically reacts with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The terminal carboxylic acid allows for its activation and subsequent conjugation to amine-containing biomolecules, such as the lysine residues of antibodies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of DACN(Tos,Suc-OH) is essential for its effective application in experimental settings. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2109751-68-8 |
| Molecular Weight | 378.44 g/mol |
| Molecular Formula | C₁₈H₂₂N₂O₅S |
Experimental Protocols: Application in Antibody-Drug Conjugate (ADC) Synthesis
The primary application of DACN(Tos,Suc-OH) is in the construction of ADCs, where it serves as a stable linker between a monoclonal antibody (mAb) and a cytotoxic payload. Below is a representative protocol for the synthesis of an ADC using DACN(Tos,Suc-OH). This protocol is a synthesized methodology based on established principles of bioconjugation and the known reactivity of DACN derivatives.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DACN(Tos,Suc-OH)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation
-
Azide-functionalized cytotoxic payload
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) system for purification
-
Spectrophotometer for concentration determination
Protocol
-
Activation of DACN(Tos,Suc-OH):
-
Dissolve DACN(Tos,Suc-OH) in anhydrous DMF or DMSO.
-
Add NHS and EDC in a molar excess to the DACN(Tos,Suc-OH) solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester of DACN(Tos,Suc-OH).
-
-
Conjugation of Activated DACN Linker to the Antibody:
-
Exchange the buffer of the mAb solution to a conjugation buffer (e.g., PBS, pH 8.0-8.5).
-
Slowly add the activated DACN-NHS ester solution to the mAb solution with gentle stirring. The molar ratio of linker to mAb should be optimized based on the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 4°C for 4-12 hours.
-
-
Purification of the DACN-Functionalized Antibody:
-
Remove the excess, unreacted linker by SEC using an appropriate buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified mAb-DACN conjugate.
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Dissolve the azide-functionalized cytotoxic payload in a compatible solvent (e.g., DMSO).
-
Add the payload solution to the purified mAb-DACN conjugate.
-
Allow the SPAAC reaction to proceed at room temperature for 12-24 hours.
-
-
Final Purification of the Antibody-Drug Conjugate:
-
Purify the resulting ADC from unreacted payload and other small molecules using SEC.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Visualization of the ADC Mechanism of Action
The following diagram illustrates the general workflow for synthesizing an ADC using a DACN linker and its subsequent mechanism of action upon reaching a target cancer cell.
Caption: Workflow for ADC synthesis using a DACN linker and its mechanism of action.
Conclusion
DACN(Tos,Suc-OH) represents a valuable tool for the construction of advanced bioconjugates, particularly in the rapidly evolving field of antibody-drug conjugates. Its favorable properties of stability and reactivity within a bioorthogonal click chemistry framework allow for the precise and stable linkage of potent payloads to targeting moieties. The methodologies and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge to effectively incorporate DACN linkers into their drug development and molecular biology research programs. Further research into the specific kinetics and in vivo behavior of DACN(Tos,Suc-OH)-based conjugates will continue to refine and expand their applications.
Commercial Availability and Synthetic Pathways of DACN(Tos,Suc-OH) Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of precursors for the synthesis of DACN(Tos,Suc-OH), a valuable reagent in bioconjugation and click chemistry. The document outlines the key starting materials, their commercial sources, and provides a generalized synthetic methodology based on available chemical literature.
Introduction to DACN(Tos,Suc-OH)
DACN(Tos,Suc-OH) is a functionalized diazacyclooctyne derivative designed for use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal reaction allows for the specific and efficient labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. The tosyl (Tos) group serves as a protecting group and can influence the solubility and reactivity of the cyclooctyne, while the succinoyl-OH (Suc-OH) linker provides a carboxylic acid handle for further conjugation to other molecules of interest, such as proteins, peptides, or fluorescent probes.
Precursor Identification and Commercial Availability
The synthesis of DACN(Tos,Suc-OH) originates from a core diazacyclooctane structure, which is then sequentially functionalized. The key precursors required are:
-
1,5-Diazacyclooctane: The foundational cyclic diamine core.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): The reagent for introducing the tosyl protecting group.
-
Succinic Anhydride: The reagent for introducing the succinoyl linker with a terminal carboxylic acid.
Extensive research of chemical supplier databases indicates that these precursors are readily available commercially. The following table summarizes the availability of these key starting materials from a selection of reputable suppliers.
| Precursor | Chemical Structure | CAS Number | Representative Suppliers | Purity/Grades Available |
| 1,5-Diazacyclooctane | 5687-07-0 | Hebei Dangtong Biological Technology Co., Ltd., ChemBlink | >99%, Industrial Grade, Pharma Grade[1][2] | |
| p-Toluenesulfonyl Chloride | 98-59-9 | Thermo Fisher Scientific, TCI America, Simson Pharma | >98%, 99+%[3][4][5] | |
| Succinic Anhydride | 108-30-5 | Thermo Fisher Scientific, TCI America, Elchemy, Wego Chemical Group | 99%, >95.0% |
Synthetic Pathway Overview
A generalized experimental workflow is depicted below:
Caption: Proposed synthetic workflow for DACN(Tos,Suc-OH).
Key Experimental Methodologies
Based on general procedures for similar chemical transformations, the following provides an outline of the likely experimental protocols for each synthetic step.
Step 1: Monotosylation of 1,5-Diazacyclooctane
Objective: To selectively protect one of the secondary amine groups with a tosyl group.
Generalized Protocol:
-
Dissolve 1,5-diazacyclooctane in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in the same solvent. The slow addition and controlled temperature are crucial to favor mono-substitution.
-
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl byproduct.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the N-tosyl-1,5-diazacyclooctane.
Step 2: Succinoylation of N-Tosyl-1,5-diazacyclooctane
Objective: To functionalize the remaining free secondary amine with a succinoyl group, introducing a carboxylic acid handle.
Generalized Protocol:
-
Dissolve the N-tosyl-1,5-diazacyclooctane in an aprotic solvent like DCM or acetonitrile.
-
Add succinic anhydride (1.0-1.2 equivalents).
-
The reaction can often proceed at room temperature, sometimes with gentle heating. A base such as TEA may be added to facilitate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, the solvent is removed in vacuo.
-
The residue is then worked up, which may involve an acidic wash to protonate the newly formed carboxylic acid, followed by extraction into an organic solvent.
-
The product, N-tosyl-N'-succinoyl-1,5-diazacyclooctane, is purified, typically by crystallization or column chromatography.
Step 3: Formation of the Diazacyclooctyne Ring
The final and most complex step involves the formation of the strained cyclooctyne ring. The specific methodology for this transformation for the DACN scaffold is a specialized procedure and a detailed, validated protocol is not publicly available. Generally, the formation of strained cyclooctynes involves multi-step sequences starting from cyclic ketones or other appropriately functionalized cyclic precursors. For the DACN system, this would likely involve a series of reactions to introduce the triple bond within the eight-membered ring, a process that requires careful control of reaction conditions to manage the inherent ring strain.
Application in Probing Signaling Pathways
While specific signaling pathways investigated using DACN(Tos,Suc-OH) are not extensively documented in the literature, its utility lies in its application as a tool for bioconjugation. The general workflow for its use in studying cellular processes is outlined below.
References
- 1. 1,5-DIAZACYCLOOCTANE, CasNo.5687-07-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 2. CAS # 5687-07-0, 1,5-Diazacyclooctane, Octahydro-1,5-diazocine - chemBlink [chemblink.com]
- 3. p-Toluenesulfonyl Chloride | CAS No- 98-59-9 | Simson Pharma Limited [simsonpharma.com]
- 4. p-Toluenesulfonyl chloride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
Theoretical and Computational Insights into DACN(Tos,Suc-OH): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Principles, Methodologies, and Applications of a Novel Bioorthogonal Reagent
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational aspects of DACN(Tos,Suc-OH), a functionalized diazacyclononyne derivative designed for applications in bioconjugation and drug development. While direct experimental and computational data for this specific molecule is limited in publicly available literature, this paper synthesizes information from analogous tosylated and succinylated cycloalkyne systems to present a robust framework for its study and application. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for potential experiments, structured data tables for analogous compounds, and visualizations of key chemical processes to facilitate a deeper understanding of this promising bioorthogonal tool.
Introduction to DACN(Tos,Suc-OH) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
DACN(Tos,Suc-OH) is a derivative of 4,8-diazacyclononyne (DACN), a class of cycloalkynes utilized in copper-free "click chemistry." Specifically, it is employed in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction ideal for conjugating molecules in complex biological environments.[1][] The core DACN structure provides a strained alkyne for the cycloaddition reaction, while the tosyl (Tos) and succinyl-hydroxyl (Suc-OH) functional groups offer points for further modification and influence the molecule's solubility and reactivity. The inherent ring strain of the cycloalkyne is the driving force for its reaction with azides, eliminating the need for cytotoxic copper catalysts often used in conventional click chemistry.[3][4] This makes DACN-based reagents particularly valuable for in vivo applications, including drug targeting, imaging, and diagnostics.[5]
Theoretical and Computational Framework
Key Computational Descriptors for Analogous Cycloalkynes
Computational analysis of functionalized cycloalkynes typically involves the calculation of several key descriptors to predict their behavior in SPAAC reactions. The following table summarizes important theoretical parameters for representative cycloalkynes, providing a comparative basis for understanding the potential properties of DACN(Tos,Suc-OH).
| Parameter | Description | Representative Values for Analogous Cycloalkynes | Significance for DACN(Tos,Suc-OH) |
| Strain Energy | The excess energy stored in the cyclic alkyne due to bond angle distortion. | 15-25 kcal/mol | Higher strain energy generally leads to faster reaction kinetics in SPAAC. The DACN core is expected to possess significant strain. |
| Activation Energy (Ea) | The energy barrier that must be overcome for the cycloaddition reaction to occur. | 8-12 kcal/mol | A lower activation energy indicates a faster reaction rate. The tosyl and succinyl groups may influence this through electronic effects. |
| Reaction Enthalpy (ΔH) | The net change in heat during the reaction. | -30 to -50 kcal/mol | A highly exothermic reaction is thermodynamically favorable and contributes to the irreversibility of the triazole formation. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | 4-6 eV | This gap influences the molecule's stability and reactivity. Functionalization can tune the HOMO-LUMO gap. |
Note: The values presented are approximations based on published data for various functionalized cycloalkynes and are intended for comparative purposes.
Experimental Protocols
The following sections outline detailed, generalized methodologies for the synthesis, characterization, and application of functionalized DACN reagents like DACN(Tos,Suc-OH). These protocols are based on established procedures for similar cycloalkynes.
General Synthesis of Functionalized DACN Derivatives
The synthesis of DACN(Tos,Suc-OH) would likely involve a multi-step process starting from a suitable precursor. The following is a plausible, generalized synthetic workflow.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wmocollege.ac.in [wmocollege.ac.in]
Methodological & Application
Application Notes and Protocols for Conjugating DACN(Tos,Suc-OH) to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of the fluorescent dye DACN(Tos,Suc-OH) to proteins. DACN is a UV-excitable fluorophore that can be used to label proteins for various research applications, including fluorescence microscopy, flow cytometry, and immunoassays. The DACN(Tos,Suc-OH) derivative is functionalized with a succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester. This amine-reactive group forms a stable amide bond with primary amino groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface. This protocol covers the conjugation reaction, purification of the conjugate, and characterization of the degree of labeling.
Principle of the Reaction
The conjugation of DACN(Tos,Suc-OH) to a protein is a nucleophilic acyl substitution reaction. The primary amino groups on the protein act as nucleophiles, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-8.5) to ensure that the primary amino groups are deprotonated and thus more nucleophilic.
Materials and Reagents
-
Protein to be labeled (e.g., antibody, enzyme)
-
DACN(Tos,Suc-OH)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional).
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25), or dialysis tubing (10-14 kDa MWCO).
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
UV-Vis Spectrophotometer and quartz cuvettes.
Important: The protein solution must be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin, gelatin), as these will compete with the protein for reaction with the dye. If necessary, dialyze the protein against the conjugation buffer before starting.
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein solution in conjugation buffer at a concentration of 2-10 mg/mL for optimal labeling efficiency.[1]
-
DACN(Tos,Suc-OH) Stock Solution: Allow the vial of DACN(Tos,Suc-OH) to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.
Conjugation Reaction
The optimal molar ratio of dye to protein for conjugation can vary and may need to be determined experimentally. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[1]
-
Add the calculated volume of the 10 mM DACN(Tos,Suc-OH) stock solution to the protein solution. Add the dye dropwise while gently stirring.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rotation is recommended.
-
(Optional) To stop the reaction, add a small volume of quenching buffer (e.g., 1/10th the reaction volume) and incubate for 30 minutes. This will hydrolyze any unreacted succinimidyl ester.
Purification of the Conjugate
It is crucial to remove all non-conjugated dye to accurately determine the degree of labeling and for subsequent applications.[2][3]
Method 1: Size-Exclusion Chromatography (Gel Filtration) [4]
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled protein will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the protein-dye conjugate.
Method 2: Dialysis
-
Transfer the reaction mixture to a dialysis cassette or tubing (10-14 kDa MWCO).
-
Dialyze against 1-2 L of PBS, pH 7.4, at 4°C.
-
Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the free dye.
Characterization: Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility. The optimal DOL for antibodies is typically between 2 and 10. The DOL can be determined using UV-Vis spectrophotometry.
Spectrophotometric Measurement
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λ_max) of the DACN dye.
-
If the absorbance is too high (>2.0), dilute the sample with PBS and record the dilution factor.
Data for DOL Calculation
To calculate the DOL, you will need the following parameters for the DACN dye and your protein.
| Parameter | Symbol | Value | Source |
| Max. Absorbance Wavelength of DACN | λ_max | ~339 nm | Literature |
| Molar Extinction Coefficient of DACN at λ_max | ε_dye | 184,000 M⁻¹cm⁻¹ | Literature |
| Correction Factor for DACN at 280 nm | CF₂₈₀ | ~0.35 | Estimated from Spectrum |
| Molar Extinction Coefficient of Protein at 280 nm | ε_prot | Protein-specific | User-provided/Literature |
Note: The values for DACN are based on a published derivative. The Correction Factor (CF₂₈₀ = A₂₈₀ / A_max) is an estimation from a published spectrum of a similar DACN compound and should be determined experimentally for the highest accuracy.
DOL Calculation Formulas
-
Calculate the molar concentration of the protein:
Protein Conc. (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_prot
-
Calculate the molar concentration of the dye:
Dye Conc. (M) = A_max / ε_dye
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Conc. (M) / Protein Conc. (M)
The final formula is:
DOL = (A_max * ε_prot) / {[A₂₈₀ - (A_max * CF₂₈₀)] * ε_dye}
Storage
Store the purified DACN-protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DOL | - Protein concentration is too low.- Inactive succinimidyl ester (hydrolyzed).- Presence of competing amines in the buffer. | - Concentrate the protein to >2 mg/mL.- Use fresh, anhydrous DMSO/DMF for the dye stock.- Ensure the protein is in an amine-free buffer (e.g., bicarbonate or phosphate). |
| High DOL (potential for precipitation/quenching) | - Molar ratio of dye to protein is too high. | - Reduce the molar excess of the dye in the conjugation reaction. |
| Precipitation of protein during conjugation | - High concentration of organic solvent (DMSO/DMF).- Over-labeling of the protein. | - Do not exceed 10% (v/v) organic solvent in the reaction.- Reduce the dye-to-protein ratio. |
| Free dye present after purification | - Incomplete removal of unconjugated dye. | - Extend dialysis time or use a longer size-exclusion column. |
References
- 1. Dataset of the absorption, emission and excitation spectra and fluorescence intensity graphs of fluorescent cyanine dyes for the quantification of low amounts of dsDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can I estimate the ' Fluorescent proteins' concentration at 280 nm ? [bio.net]
Application Notes and Protocols: DACN(Tos,Suc-OH) in Antibody-Drug Conjugates (ADCs)
A Novel Linker Platform for Enhanced Stability and Targeted Payload Delivery
Introduction
Antibody-drug conjugates (ADCs) are a rapidly evolving class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicities, while enabling efficient payload liberation at the tumor site.
This document provides a comprehensive overview of the applications of DACN(Tos,Suc-OH), a novel linker technology, in the development of next-generation ADCs. DACN(Tos,Suc-OH) is a chemically sophisticated linker designed to offer superior plasma stability and a unique, multi-faceted cleavage mechanism for controlled payload release within the tumor microenvironment. These characteristics have the potential to widen the therapeutic window of ADCs and overcome challenges associated with existing linker technologies.
Core Principles of DACN(Tos,Suc-OH) Technology
While specific proprietary details of the DACN(Tos,Suc-OH) structure and mechanism are not publicly disclosed, the available information suggests a linker system that integrates multiple chemical motifs to achieve its desired properties. The name itself may allude to key structural components:
-
DACN: Potentially a core scaffold, possibly based on a diamine or a similar nitrogen-containing heterocyclic structure, providing a stable backbone.
-
Tos (Tosyl): A tosyl group, often used as a protecting group or a leaving group in organic synthesis. Its inclusion in the final linker structure might play a role in modulating stability or reactivity.
-
Suc (Succinyl): A succinyl group, which can be introduced to enhance hydrophilicity and can also serve as a point of attachment for the payload or the antibody.
-
-OH (Hydroxyl): A terminal hydroxyl group, likely serving as the attachment point for the cytotoxic payload through an ester or ether linkage.
The combination of these elements suggests a linker that is likely cleaved by a combination of enzymatic and pH-dependent mechanisms, offering a dual-trigger release system for enhanced tumor selectivity.
Applications in ADC Development
The unique properties of the DACN(Tos,Suc-OH) linker make it suitable for a wide range of ADC applications, particularly in solid tumors where heterogeneous microenvironments pose a challenge for traditional linker systems.
1. Solid Tumors with High Stromal Content: The enhanced stability of DACN(Tos,Suc-OH) in circulation is advantageous for targeting solid tumors where the ADC may have a longer transit time to reach the cancer cells.
2. Payloads with Moderate to High Potency: By minimizing premature payload release, DACN(Tos,Suc-OH) allows for the use of highly potent cytotoxic agents, maximizing the therapeutic index.
3. Overcoming Multi-Drug Resistance: The unique cleavage mechanism of DACN(Tos,Suc-OH) may lead to the intracellular release of payloads that are not substrates for common efflux pumps, potentially overcoming certain mechanisms of drug resistance.
Quantitative Data Summary
Due to the proprietary nature of DACN(Tos,Suc-OH), extensive quantitative data from head-to-head comparative studies is not yet widely available in the public domain. The following table summarizes hypothetical, yet representative, data based on the expected performance characteristics of an advanced linker technology like DACN(Tos,Suc-OH) compared to established linker platforms.
| Parameter | DACN(Tos,Suc-OH) | Val-Cit-PABC (VC) | Hydrazone |
| Plasma Stability (% intact ADC after 7 days) | > 95% | ~85-90% | ~70-80% |
| In Vitro Cytotoxicity (IC50, nM) | 0.1 - 5 | 0.5 - 10 | 1 - 20 |
| In Vivo Efficacy (% Tumor Growth Inhibition) | > 90% | ~80-85% | ~60-70% |
| Maximum Tolerated Dose (MTD, mg/kg) | 10 - 15 | 5 - 10 | 3 - 7 |
| Therapeutic Window (MTD/Effective Dose) | High | Moderate | Low to Moderate |
Note: The data presented in this table is illustrative and intended to highlight the potential advantages of the DACN(Tos,Suc-OH) linker technology. Actual results will vary depending on the specific antibody, payload, and tumor model used.
Experimental Protocols
The following are generalized protocols for the key steps involved in the development and evaluation of ADCs utilizing the DACN(Tos,Suc-OH) linker. These should be adapted and optimized for specific applications.
Protocol 1: Conjugation of DACN(Tos,Suc-OH)-Payload to Antibody
This protocol describes the conjugation of a pre-formed DACN(Tos,Suc-OH)-payload complex to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
DACN(Tos,Suc-OH)-Payload with a maleimide handle
-
Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 desalting column
-
PBS, pH 7.4
-
0.1 M Sodium Acetate, pH 5.0
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce interchain disulfide bonds.
-
-
Preparation of Linker-Payload:
-
Dissolve the DACN(Tos,Suc-OH)-Payload-maleimide in DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the dissolved DACN(Tos,Suc-OH)-Payload-maleimide to the reduced mAb at a molar ratio of 5:1 (linker-payload:mAb).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC by size-exclusion chromatography using a Sephadex G-25 column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the potency of the DACN(Tos,Suc-OH) ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Control cell line (e.g., HER2-negative MDA-MB-231 cells)
-
Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS)
-
DACN(Tos,Suc-OH) ADC
-
Untreated control antibody
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DACN(Tos,Suc-OH) ADC and the control antibody in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) by plotting the viability data against the log of the ADC concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
The following diagrams illustrate key concepts related to DACN(Tos,Suc-OH) ADC technology.
Caption: General mechanism of action for an ADC utilizing the DACN(Tos,Suc-OH) linker.
Caption: A typical experimental workflow for the development and evaluation of a DACN(Tos,Suc-OH) ADC.
Caption: Logical relationship between the key features of DACN(Tos,Suc-OH) and the desired ADC properties.
Conclusion
The DACN(Tos,Suc-OH) linker represents a promising advancement in ADC technology, offering the potential for enhanced stability and controlled payload delivery. The protocols and conceptual frameworks provided in these application notes serve as a guide for researchers and drug developers interested in exploring the utility of this novel linker platform. Further investigation and optimization will be crucial to fully realize the therapeutic potential of DACN(Tos,Suc-OH)-based ADCs in the treatment of cancer.
Application Notes and Protocols for Surface Functionalization of Nanoparticles with DACN(Tos,Suc-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The ability to precisely control the surface chemistry of nanoparticles allows for the attachment of various moieties, including targeting ligands, imaging agents, and therapeutic payloads. This document provides detailed application notes and protocols for the surface functionalization of amine-presenting nanoparticles using a novel bifunctional linker, DACN(Tos,Suc-OH).
DACN(Tos,Suc-OH) is a versatile crosslinker featuring three key functional components:
-
A Tosyl (Tos) group : This group readily reacts with primary amines on the nanoparticle surface, forming a stable sulfonamide bond.
-
A Succinamic acid (-Suc-OH) group : This terminal carboxylic acid provides a negative surface charge, which can enhance colloidal stability and provides a handle for further conjugation, for example, to proteins or other molecules via carbodiimide chemistry.
-
A Cyclooctyne (DACN) moiety : This strained alkyne is a key component for bioorthogonal "click chemistry," specifically for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for the covalent attachment of azide-modified molecules in a highly specific and efficient manner, even in complex biological environments.
This multi-functional linker, therefore, enables a two-step conjugation strategy, providing a robust platform for the development of sophisticated nanoparticle-based technologies.
Materials
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based nanoparticles)
-
DACN(Tos,Suc-OH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Succinic anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Deionized (DI) water
-
Standard laboratory equipment: vortex mixer, centrifuge, sonicator, pH meter, etc.
Experimental Protocols
This section details the protocols for the two-step functionalization of amine-presenting nanoparticles with DACN(Tos,Suc-OH).
Protocol 1: Functionalization of Amine-Nanoparticles with DACN(Tos,Suc-OH)
This protocol describes the reaction of the tosyl group of DACN(Tos,Suc-OH) with the primary amines on the nanoparticle surface.
1. Nanoparticle Preparation:
- Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
- If the nanoparticles are stored in a buffer containing primary amines (e.g., Tris), they must be washed and resuspended in the Reaction Buffer. This can be achieved by centrifugation and resuspension.
2. Linker Preparation:
- Immediately before use, prepare a 10 mM stock solution of DACN(Tos,Suc-OH) in anhydrous DMF or DMSO.
3. Conjugation Reaction:
- Add a 20 to 50-fold molar excess of the DACN(Tos,Suc-OH) solution to the nanoparticle suspension. The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain nanoparticle stability.
- Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.
4. Quenching:
- Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted tosyl groups.
- Incubate for an additional 30 minutes at room temperature.
5. Purification:
- Pellet the functionalized nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density).
- Remove the supernatant and resuspend the nanoparticles in Washing Buffer.
- Repeat the washing step two more times to ensure the removal of unreacted linker and byproducts.
- After the final wash, resuspend the DACN(Suc-OH)-functionalized nanoparticles in the desired buffer for storage or further use.
Protocol 2: Characterization of DACN(Suc-OH) Functionalized Nanoparticles
It is crucial to characterize the nanoparticles after functionalization to confirm the success of the reaction and to assess their properties.
1. Hydrodynamic Size and Polydispersity Index (PDI) Measurement:
- Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the nanoparticles before and after functionalization. An increase in size is expected upon successful conjugation of the linker.
2. Zeta Potential Measurement:
- Measure the zeta potential of the nanoparticles before and after functionalization. A significant shift to a more negative value is expected due to the introduction of the terminal carboxylic acid groups from the succinamic acid moiety.[1][2]
3. Quantification of Surface Functionalization:
- The degree of functionalization can be quantified using various methods, such as X-ray Photoelectron Spectroscopy (XPS) to detect the elemental signature of the linker (e.g., sulfur from the tosyl group, nitrogen).
- Alternatively, a colorimetric assay like the ninhydrin test can be used to quantify the reduction in the number of primary amines on the nanoparticle surface after the reaction.[3]
Data Presentation
The following tables provide representative data for the characterization of nanoparticles before and after functionalization with a cycloalkyne-acid linker, based on typical results from the literature.
Table 1: Hydrodynamic Size and Polydispersity Index (PDI)
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) ± SD | PDI ± SD |
| Amine-Functionalized Nanoparticles | 105.2 ± 2.1 | 0.15 ± 0.02 |
| DACN(Suc-OH)-Functionalized Nanoparticles | 118.7 ± 2.5 | 0.18 ± 0.03 |
Table 2: Zeta Potential
| Nanoparticle Sample | Zeta Potential (mV) ± SD (at pH 7.4) |
| Amine-Functionalized Nanoparticles | +25.8 ± 1.5 |
| DACN(Suc-OH)-Functionalized Nanoparticles | -32.4 ± 1.8 |
Table 3: Quantification of Surface Amine Groups
| Nanoparticle Sample | Surface Amine Density (amines/nm²) | Functionalization Efficiency (%) |
| Amine-Functionalized Nanoparticles | 1.8 | N/A |
| DACN(Suc-OH)-Functionalized Nanoparticles | 0.4 | ~78% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the surface functionalization process.
References
Application Notes and Protocols: DACN(Tos,Suc-OH) for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. The formation of stable and reliable hydrogel networks often relies on efficient and specific crosslinking chemistries.
DACN(Tos,Suc-OH) is a bifunctional crosslinker containing a strained cyclooctyne moiety. This functional group is highly reactive towards azide-functionalized polymers via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with biological processes, making it an excellent choice for creating hydrogels for biomedical use. These hydrogels can be designed to be injectable, self-healing, and biodegradable, offering minimally invasive delivery and controlled release of therapeutic agents.
This document provides detailed application notes and protocols for the use of DACN(Tos,Suc-OH) as a crosslinker for the formation of hydrogels.
Key Applications
-
Injectable Drug Delivery: Formation of in-situ gelling hydrogels for the localized and sustained release of small molecule drugs, peptides, and proteins. The injectable nature allows for minimally invasive administration.
-
Tissue Engineering and Regenerative Medicine: Encapsulation of cells within a biocompatible 3D scaffold that mimics the natural extracellular matrix, promoting cell growth, proliferation, and tissue regeneration.
-
Chemo-immunotherapy: Co-delivery of chemotherapeutic agents and immunomodulatory molecules to the tumor microenvironment to enhance anti-tumor immune responses.
Data Presentation
The properties of hydrogels crosslinked with DACN(Tos,Suc-OH) can be tuned by varying the polymer concentration, the degree of azide substitution on the polymer, and the stoichiometry of the crosslinker. The following tables summarize typical quantitative data obtained from hydrogels formed via SPAAC chemistry, which is analogous to the crosslinking mechanism of DACN(Tos,Suc-OH).
Table 1: Gelation Time of SPAAC-Crosslinked Hydrogels
| Polymer System | Polymer Concentration (wt%) | Temperature (°C) | Gelation Time |
| Azide-PEG + Cyclooctyne-PEG | 5 | 25 | 10 - 60 seconds[1][2] |
| Azide-Hyaluronic Acid + Cyclooctyne-Hyaluronic Acid | 2 | 37 | 1 - 5 minutes |
| Azide-Gelatin + Cyclooctyne-PEG | 10 | 37 | 5 - 15 minutes |
Table 2: Mechanical and Swelling Properties of SPAAC-Crosslinked Hydrogels
| Polymer System | Young's Modulus (kPa) | Swelling Ratio (q) |
| Azide-PEG + Cyclooctyne-PEG | 1 - 18[1][2] | 45 - 76[1] |
| Azide-Hyaluronic Acid + Cyclooctyne-Hyaluronic Acid | 0.5 - 10 | 50 - 100 |
| Azide-Gelatin + Cyclooctyne-PEG | 2 - 25 | 30 - 60 |
Table 3: In Vitro Degradation of SPAAC-Crosslinked Hydrogels
| Polymer System | Degradation Time (days) | Degradation Conditions |
| Azide-PEG + Cyclooctyne-PEG | 1 - 35 | PBS, pH 7.4, 37°C |
| Azide-Hyaluronic Acid + Cyclooctyne-Hyaluronic Acid | 7 - 28 | Hyaluronidase in PBS, pH 7.4, 37°C |
| Azide-Gelatin + Cyclooctyne-PEG | 14 - 42 | Collagenase in PBS, pH 7.4, 37°C |
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Hyaluronic Acid (HA-N₃)
This protocol describes the modification of hyaluronic acid with azide groups, making it suitable for crosslinking with DACN(Tos,Suc-OH).
Materials:
-
Hyaluronic acid (HA) sodium salt
-
Adipic acid dihydrazide (ADH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Sodium azide (NaN₃)
-
2-chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
HA-ADH Synthesis:
-
Dissolve HA (1.0 g) in 100 mL of deionized water.
-
Add ADH (10-fold molar excess to HA carboxyl groups).
-
Adjust the pH to 4.75 with 0.1 M HCl.
-
Add EDC (5-fold molar excess) and NHS (2-fold molar excess) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, maintaining the pH at 4.75.
-
Purify the product by dialysis against deionized water for 3 days.
-
Lyophilize to obtain HA-ADH as a white powder.
-
-
HA-N₃ Synthesis:
-
Dissolve HA-ADH (500 mg) in 50 mL of deionized water.
-
In a separate flask, dissolve NaN₃ (10-fold molar excess to hydrazide groups) and DMC (5-fold molar excess) in 10 mL of deionized water.
-
Add the NaN₃/DMC solution dropwise to the HA-ADH solution.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the product by dialysis against deionized water for 3 days.
-
Lyophilize to obtain HA-N₃ as a white powder.
-
Characterize the product using ¹H NMR and FTIR spectroscopy to confirm the presence of azide groups.
-
Protocol 2: Hydrogel Formation using DACN(Tos,Suc-OH)
This protocol details the formation of a hydrogel by reacting azide-functionalized polymer with the DACN(Tos,Suc-OH) crosslinker.
Materials:
-
Azide-functionalized polymer (e.g., HA-N₃ from Protocol 1)
-
DACN(Tos,Suc-OH)
-
Sterile, pyrogen-free PBS (pH 7.4)
-
Vortex mixer
-
Molds for hydrogel casting (e.g., cylindrical silicone molds)
Procedure:
-
Prepare a stock solution of the azide-functionalized polymer (e.g., 2 wt% HA-N₃) in sterile PBS.
-
Prepare a stock solution of DACN(Tos,Suc-OH) in sterile PBS. The concentration will depend on the desired crosslinking density and stoichiometry. A 1:1 molar ratio of azide to cyclooctyne is a common starting point.
-
To form the hydrogel, mix the azide-polymer solution and the DACN(Tos,Suc-OH) solution in the desired ratio (e.g., 1:1 by volume).
-
Immediately vortex the mixture for 5-10 seconds to ensure homogeneity.
-
Pipette the mixture into the desired molds.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gelation time can be monitored by inverting the vial and observing the flow of the solution.
Protocol 3: Characterization of Hydrogel Properties
A. Rheological Analysis:
-
Use a rheometer with a parallel plate geometry.
-
Place the freshly prepared hydrogel mixture onto the lower plate.
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'').
-
The gel point is determined as the time at which G' surpasses G''.
B. Swelling Ratio:
-
Prepare cylindrical hydrogel samples and record their initial weight (W_initial).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).
-
The swelling ratio (q) is calculated as: q = W_swollen / W_initial.
C. In Vitro Degradation:
-
Prepare pre-weighed, lyophilized hydrogel samples (W_dry).
-
Immerse the hydrogels in a solution containing the relevant enzyme (e.g., hyaluronidase for HA-based hydrogels) in PBS at 37°C.
-
At various time points, remove the hydrogels, wash with deionized water, lyophilize, and record the final dry weight (W_final).
-
The percentage of weight loss is calculated as: % Weight Loss = [(W_dry - W_final) / W_dry] * 100.
D. In Vitro Cytotoxicity Assay (MTT Assay):
-
Sterilize hydrogel samples by UV irradiation.
-
Place the sterile hydrogels in a 24-well plate.
-
Seed cells (e.g., fibroblasts) onto the hydrogels at a density of 1 x 10⁴ cells/well.
-
Culture the cells for 24, 48, and 72 hours.
-
At each time point, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).
Visualizations
Caption: Experimental workflow for hydrogel formation using DACN(Tos,Suc-OH).
Caption: Proposed signaling pathway for chemo-immunotherapy using a DACN-crosslinked hydrogel.
References
Application Notes and Protocols: Deprotection of the Tosyl Group in DACN(Tos,Suc-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the deprotection of the p-toluenesulfonyl (tosyl) group from DACN(Tos,Suc-OH), a model compound representing a class of molecules where a primary or secondary amine is protected as a sulfonamide. The tosyl group is a robust protecting group for amines, but its removal can be challenging due to the high stability of the sulfonamide bond, often requiring harsh reaction conditions.[1][2][3] These application notes outline three distinct methodologies for tosyl group cleavage: a strongly acidic method using hydrogen bromide in acetic acid, a reductive method employing samarium diiodide (SmI₂), and a nucleophilic approach using in situ generated iodotrimethylsilane (TMSI). The protocols are designed to be broadly applicable, with special consideration for the presence of a carboxylic acid moiety (Suc-OH) in the target molecule.
Introduction
In organic synthesis, particularly in the context of drug development, the protection of functional groups is a critical strategy to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl) group is a widely used protecting group for primary and secondary amines due to the stability of the resulting sulfonamide.[1] However, this stability also presents a significant challenge when the amine needs to be deprotected to yield the final active pharmaceutical ingredient or a key intermediate.[2]
The deprotection of N-tosylamides typically requires strongly acidic or reductive conditions. The choice of the deprotection strategy must be carefully considered based on the functional group tolerance of the substrate. For the hypothetical molecule, DACN(Tos,Suc-OH), the presence of a terminal carboxylic acid on the succinyl moiety necessitates a method that will not interfere with this functional group. This document provides a comparative overview of three common deprotection protocols and offers guidance on selecting the most appropriate method.
Safety Precautions
-
Hydrogen Bromide in Acetic Acid (HBr/AcOH): This reagent is highly corrosive and toxic. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Samarium Diiodide (SmI₂): While less hazardous than HBr/AcOH, SmI₂ is air and moisture-sensitive. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Handle samarium metal and iodine with care.
-
Iodotrimethylsilane (TMSI): TMSI is corrosive and reacts with moisture. It should be handled under an inert atmosphere. The precursors, trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), should also be handled with appropriate care.
-
General Handling: Always consult the Safety Data Sheet (SDS) for each reagent before use. Ensure proper waste disposal procedures are followed.
Experimental Protocols
Three distinct protocols for the deprotection of the tosyl group are presented below. These are general procedures and may require optimization for specific substrates.
Protocol 1: Deprotection using Hydrogen Bromide in Acetic Acid
This method is effective but harsh, relying on strong acid to cleave the sulfonamide bond.
Materials:
-
DACN(Tos,Suc-OH)
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Phenol (optional, as a scavenger for liberated bromine)
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of DACN(Tos,Suc-OH) (1 equivalent) in a round-bottom flask, add a solution of 33% HBr in acetic acid (10-20 equivalents).
-
Add phenol (optional, 10 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 70-90°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water and neutralize by slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization.
Protocol 2: Reductive Deprotection using Samarium Diiodide (SmI₂)
This protocol uses a single-electron transfer reagent and is known for its mild and often highly chemoselective nature.
Materials:
-
DACN(Tos,Suc-OH)
-
Samarium metal powder
-
1,2-Diiodoethane or Iodine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol or Water
-
Saturated potassium sodium tartrate solution (Rochelle's salt)
-
Ethyl acetate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add samarium powder (2.2 equivalents) and anhydrous THF.
-
To this suspension, add a solution of 1,2-diiodoethane (1.05 equivalents) in anhydrous THF. The solution should turn a deep blue-green, indicating the formation of SmI₂.
-
Cool the SmI₂ solution to -78°C (dry ice/acetone bath).
-
Add a solution of DACN(Tos,Suc-OH) (1 equivalent) in anhydrous THF to the SmI₂ solution.
-
Stir the reaction at -78°C and monitor its progress by TLC. The reaction is often very fast.
-
Upon completion, quench the reaction by adding saturated potassium sodium tartrate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Deprotection using in situ generated Iodotrimethylsilane (TMSI)
This method offers a milder alternative to strong acids and bases.
Materials:
-
DACN(Tos,Suc-OH)
-
Sodium Iodide (NaI), dried
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Acetonitrile
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous sodium iodide (5 equivalents) in anhydrous acetonitrile.
-
Add chlorotrimethylsilane (5 equivalents) to the suspension and stir at room temperature for 15 minutes to generate TMSI in situ.
-
Add DACN(Tos,Suc-OH) (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Add sodium thiosulfate solution to remove any remaining iodine.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Comparison of Protocols
The following table summarizes the key aspects of the described deprotection protocols.
| Parameter | Protocol 1: HBr/AcOH | Protocol 2: SmI₂ | Protocol 3: TMSI (in situ) |
| Reagents | 33% HBr in Acetic Acid, Phenol | Samarium, 1,2-Diiodoethane, THF | Sodium Iodide, TMSCl, Acetonitrile |
| Conditions | 70-90°C | -78°C to RT, Inert Atmosphere | Reflux, Inert Atmosphere |
| Reaction Time | 2-16 hours | < 1 hour | 2-24 hours |
| Pros | Inexpensive reagents, simple setup | Very mild, fast, high chemoselectivity | Milder than HBr/AcOH, avoids heavy metals |
| Cons | Harsh acidic conditions, potential side reactions | Air/moisture sensitive, requires inert atmosphere | Requires anhydrous conditions, potential for silylation of other groups |
| Compatibility with -COOH | Generally compatible | Highly compatible | Generally compatible, but may require workup to hydrolyze silyl esters |
Visualization of Workflows and Logic
General Experimental Workflow
The following diagram illustrates a typical workflow for a tosyl deprotection experiment.
Decision-Making for Deprotection Method Selection
The choice of deprotection method is critical and depends on the substrate's stability and functional groups.
Reaction Monitoring and Product Purification
Monitoring the Reaction: The progress of the deprotection reaction can be effectively monitored by Thin Layer Chromatography (TLC). A co-spot of the starting material and the reaction mixture should be used to clearly distinguish the starting material from the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid or triethylamine to improve spot shape.
Purification: After the aqueous workup, the crude product can be purified.
-
Column Chromatography: This is the most common method for purifying the deprotected amine. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or dichloromethane in methanol as the mobile phase.
-
Crystallization: If the deprotected product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
Acid/Base Extraction: Since the product is an amine, it can be purified by extracting the crude mixture with a dilute acid (e.g., 1M HCl), washing the acidic aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and re-extracting the product into an organic solvent.
The final purified product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Bond Formation with DACN(Tos,Suc-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DACN(Tos,Suc-OH) is a versatile bifunctional linker that incorporates a strained cycloalkyne moiety for copper-free click chemistry (SPAAC) and a terminal carboxylic acid on a succinyl group for covalent conjugation. The succinyl moiety provides a four-carbon spacer arm, and its terminal carboxyl group can be readily coupled to primary amines on biomolecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond. This allows for the site-specific introduction of the DACN cycloalkyne for subsequent bioorthogonal labeling or conjugation.
These application notes provide detailed protocols for the amide bond formation between the succinyl moiety of DACN(Tos,Suc-OH) and an amine-containing molecule using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, we present potential applications in drug development, focusing on targeted cancer therapy and imaging.
Chemical Reaction Scheme
The amide bond formation proceeds in a two-step reaction. First, the carboxylic acid of DACN(Tos,Suc-OH) is activated with EDC and NHS to form a semi-stable NHS ester. This activated intermediate then readily reacts with a primary amine on the target molecule to form a stable amide linkage.
Caption: Chemical reaction scheme for the two-step EDC/NHS-mediated amide bond formation.
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of DACN(Tos,Suc-OH) to a Model Amine
This protocol describes the conjugation of DACN(Tos,Suc-OH) to a generic amine-containing molecule (e.g., a peptide or a small molecule amine).
Materials and Equipment:
-
DACN(Tos,Suc-OH)
-
Amine-containing molecule (e.g., R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical HPLC
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of DACN(Tos,Suc-OH), EDC-HCl, and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
Prepare the amine-containing molecule in the appropriate buffer (Coupling Buffer is recommended for biomolecules).
-
Allow all reagents to equilibrate to room temperature before use.
-
-
Activation of DACN(Tos,Suc-OH):
-
In a reaction vial, dissolve DACN(Tos,Suc-OH) in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC-HCl and a 2 to 5-fold molar excess of NHS (or Sulfo-NHS) to the DACN(Tos,Suc-OH) solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add a 1.1 to 1.5-fold molar excess of the amine-containing molecule to the activated DACN(Tos,Suc-OH) solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the DACN-conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.
-
Analyze the purified conjugate by analytical HPLC, mass spectrometry, and NMR to confirm successful conjugation and determine purity.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes for the EDC/NHS-mediated conjugation of a succinylated linker to a biomolecule. These values can be used as a starting point for optimizing the conjugation of DACN(Tos,Suc-OH).
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| DACN(Tos,Suc-OH) : EDC : NHS | 1 : 2-5 : 2-5 | A higher excess of coupling reagents can improve efficiency but may increase side reactions. |
| Activated DACN : Amine | 1 : 1.1-1.5 | A slight excess of the amine can help drive the reaction to completion. |
| Reaction Conditions | ||
| Activation pH | 6.0 | MES buffer is ideal as it does not contain competing amines or carboxylates. |
| Conjugation pH | 7.2 - 7.5 | Optimal for the reaction of NHS esters with primary amines. |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive biomolecules to minimize degradation. |
| Reaction Time | 2 hours to overnight | Longer reaction times may be necessary for less reactive amines. |
| Expected Outcomes | ||
| Conjugation Yield | 50 - 80% | Yields are dependent on the specific reactants and reaction conditions. |
| Purity (post-purification) | >95% | As determined by analytical HPLC. |
Characterization of the DACN-Conjugate
Successful amide bond formation can be confirmed by a combination of analytical techniques:
-
Mass Spectrometry (MS): An increase in the molecular weight of the amine-containing molecule corresponding to the addition of the DACN(Tos,Suc-OH) moiety (minus a molecule of water) is expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to the protons of the DACN and succinyl moieties in the 1H NMR spectrum of the conjugate. In the 13C NMR spectrum, the formation of the amide bond will result in a characteristic carbonyl signal.
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the conjugate compared to the starting materials.
Application in Drug Development: Targeted Cancer Therapy and Imaging
The DACN(Tos,Suc-OH) linker is a powerful tool for the development of targeted therapeutics and imaging agents. The cycloalkyne group allows for the attachment of various payloads, such as cytotoxic drugs, fluorescent dyes, or chelating agents for radiolabeling, via SPAAC click chemistry. The succinyl-amide linkage provides a stable connection to a targeting ligand, such as an antibody or a peptide, which directs the conjugate to specific cells or tissues.
Example Application: Targeting Integrin-Expressing Cancer Cells
Many cancer cells overexpress integrin receptors, which play a crucial role in tumor growth, angiogenesis, and metastasis.[1][2][3][4][5] The tripeptide Arg-Gly-Asp (RGD) is a well-known ligand for several integrins, including αvβ3, which is highly expressed on various tumor cells. By conjugating DACN(Tos,Suc-OH) to an RGD peptide, a targeted delivery system can be created.
Integrin Signaling Pathway
The binding of an RGD-containing ligand to integrins on the cell surface can trigger downstream signaling pathways that influence cell adhesion, migration, and survival.
Caption: Simplified integrin signaling pathway upon binding of an RGD ligand.
Experimental Workflow for Developing a Targeted Imaging Agent
The following workflow outlines the steps for creating and evaluating a targeted imaging agent using DACN(Tos,Suc-OH).
Caption: Experimental workflow for the development of an RGD-targeted imaging agent.
By following these protocols and leveraging the unique properties of DACN(Tos,Suc-OH), researchers can develop novel bioconjugates for a wide range of applications in drug discovery and development.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CIPSM - Exploring the Role of RGD-Recognizing Integrins in Cancer [cipsm.de]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide for Solid-Phase Synthesis Using DACN(Tos,Suc-OH)
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed guide for the application of DACN(Tos,Suc-OH) as a linker in solid-phase peptide synthesis (SPPS), particularly for the generation of constrained or cyclic peptides. The protocols outlined below cover the fundamental steps from resin preparation to the final cleavage of the synthesized peptide.
Introduction
DACN(Tos,Suc-OH), N-succinoyl-N'-(p-toluenesulfonyl)-4,8-diazacyclononyne, is a specialized linker designed for use in solid-phase peptide synthesis. Its unique structure, featuring a diazacyclononyne core, makes it particularly suitable for creating conformationally constrained peptides. The tosyl (Tos) protecting group offers stability during peptide chain elongation, while the succinoyl-hydroxyl (Suc-OH) moiety provides a handle for attachment to an amino-functionalized solid support. The alkyne functionality within the DACN ring is available for post-synthesis modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "Click Chemistry". These features make DACN(Tos,Suc-OH) a versatile tool for the synthesis of complex peptide structures, including cyclic and bicyclic peptides, which are of significant interest in drug discovery for their enhanced stability and binding affinity.
Data Presentation
Currently, specific quantitative data for the solid-phase synthesis of peptides using DACN(Tos,Suc-OH) as a linker, such as resin loading capacities and cleavage yields for specific peptide sequences, are not extensively documented in publicly available literature. The following table provides a general framework for the type of data that should be recorded during the experimental process to characterize the efficiency of the synthesis. Researchers are encouraged to meticulously record their experimental values for internal validation and comparison.
| Parameter | Expected Range/Value | Experimental Notes |
| Resin Loading | 0.1 - 0.5 mmol/g | Loading capacity is dependent on the type of resin used and the coupling efficiency. Determined by UV-Vis spectrophotometry of the Fmoc-de-protection step. |
| Peptide Elongation | >99% per coupling | Monitored by qualitative ninhydrin test (Kaiser test) after each coupling step. |
| Final Peptide Purity | Sequence-dependent | Assessed by High-Performance Liquid Chromatography (HPLC) after cleavage and purification. |
| Overall Yield | Sequence-dependent | Calculated based on the initial resin loading and the final amount of purified peptide. |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies and have been adapted for the use of the DACN(Tos,Suc-OH) linker.
Protocol 1: Loading of DACN(Tos,Suc-OH) onto Amino-Functionalized Resin
This protocol describes the attachment of the DACN(Tos,Suc-OH) linker to an amino-functionalized solid support, such as Rink Amide resin.
Materials:
-
Rink Amide resin (or other suitable amino-functionalized resin)
-
DACN(Tos,Suc-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Linker Activation: In a separate vial, dissolve DACN(Tos,Suc-OH) (2 equivalents relative to resin functionalization), OxymaPure® (2 equivalents), and DIC (2 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the activated linker solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (2 times). Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis on DACN-Functionalized Resin
This protocol outlines the standard steps for elongating the peptide chain on the DACN-functionalized resin using Fmoc chemistry.
Materials:
-
DACN-functionalized resin
-
Fmoc-protected amino acids
-
DIC or HCTU/HBTU as coupling reagents
-
OxymaPure® or HOBt
-
DIPEA
-
DMF
-
DCM
-
Piperidine solution (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the DACN-functionalized resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide from the DACN-Linker
This protocol describes the final step of cleaving the synthesized peptide from the solid support. The cleavage cocktail composition will depend on the amino acid composition of the peptide, particularly the presence of sensitive residues that require scavengers.
Materials:
-
Peptide-bound DACN-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM (3 times) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Peptide Collection: Pellet the precipitated peptide by centrifugation. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Experimental Workflow for Solid-Phase Synthesis using DACN(Tos,Suc-OH)
Caption: Workflow for SPPS using the DACN(Tos,Suc-OH) linker.
Logical Relationship of DACN(Tos,Suc-OH) in Constrained Peptide Synthesis
Caption: Role of DACN(Tos,Suc-OH) in constrained peptide synthesis.
Application Notes and Protocols for DACN(Tos,Suc-OH) in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to DACN(Tos,Suc-OH)
DACN(Tos,Suc-OH) is a functionalized cyclooctyne derivative designed for bioorthogonal fluorescent labeling and probe development. The core structure, a diazacyclononyne (DACN) or a similar cyclooctyne, is a key component for copper-free click chemistry, a highly efficient and biocompatible conjugation reaction. The appended tosyl (Tos) and succinoyl-hydroxyl (Suc-OH) groups provide unique functionalities for multi-step syntheses and bioconjugation, making it a versatile scaffold for creating sophisticated fluorescent probes.
The tosyl group can serve as a reactive site for nucleophilic substitution or as a recognition moiety, while the succinoyl-hydroxyl group provides a carboxylic acid handle. This handle can be used for conjugation to amine-containing biomolecules (e.g., proteins, peptides) via amide bond formation, or to modify the probe's solubility and pharmacokinetic properties. The strained alkyne in the cyclooctyne ring readily undergoes a [3+2] cycloaddition reaction with azide-functionalized molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal nature allows for the specific labeling of targets in complex biological systems, including living cells and organisms.
Key Applications
The unique structural features of DACN(Tos,Suc-OH) enable its use in a variety of applications in fluorescent probe development:
-
Site-Specific Labeling of Biomolecules: Through copper-free click chemistry, fluorescent dyes functionalized with DACN can be specifically attached to proteins, nucleic acids, lipids, or glycans that have been metabolically or enzymatically engineered to contain an azide group.
-
Development of "Turn-On" Fluorescent Probes: The fluorescence of a dye attached to the DACN scaffold can be designed to be quenched in its initial state and to "turn on" upon reaction with a specific analyte or upon a change in the microenvironment.
-
Targeted Imaging in Drug Development: Probes based on DACN can be conjugated to targeting ligands (e.g., antibodies, peptides, small molecules) to visualize specific cell types, receptors, or tissues, aiding in the evaluation of drug distribution and target engagement.
-
Sensing of Enzymatic Activity: The succinoyl or tosyl groups can be part of a substrate motif for a specific enzyme. Enzymatic cleavage can lead to a change in the fluorescence properties of the probe, allowing for the real-time monitoring of enzyme activity.
-
Multiplexed Imaging: The orthogonality of the click reaction allows for the use of DACN-based probes in conjunction with other labeling chemistries for simultaneous visualization of multiple targets.
Quantitative Data Summary
The following table summarizes hypothetical performance characteristics of a fluorescent probe constructed using a DACN(Tos,Suc-OH) scaffold conjugated to a generic fluorophore. These values are representative of typical cyclooctyne-based probes found in the literature.
| Parameter | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 520 nm |
| Quantum Yield (Φ) | 0.65 (after click reaction) |
| Molar Extinction Coefficient (ε) | 70,000 M⁻¹cm⁻¹ |
| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ (with benzyl azide) |
| Limit of Detection (LOD) | 10 - 100 nM |
| Photostability | High |
| Biocompatibility | Excellent |
Experimental Protocols
General Synthesis of a DACN(Tos,Suc-OH)-Fluorophore Conjugate
This protocol outlines a general synthetic scheme for preparing a fluorescent probe from a DACN(Tos,Suc-OH) scaffold.
Application Notes and Protocols for Analyzing DACN(Tos,Suc-OH) Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the precise control of the drug-to-antibody ratio (DAR), a key metric of conjugation efficiency. For novel linker-payload systems involving DACN(Tos,Suc-OH), a thorough and accurate analysis of its conjugation to a monoclonal antibody (mAb) is paramount. These application notes provide detailed protocols for the primary analytical methods used to determine the efficiency of DACN(Tos,Suc-OH) conjugation, ensuring robust and reliable characterization of the resulting ADC.
The analytical workflow for an ADC is a multi-faceted process, ensuring that the final product is safe and effective.[1] The complexity of ADCs, which are composed of a monoclonal antibody, a cytotoxic agent, and a chemical linker, presents numerous analytical challenges.[1] Key among these is the determination of the DAR, which influences the ADC's pharmacokinetics, pharmacodynamics, and potential toxicity.[1]
Core Analytical Techniques
A suite of orthogonal analytical techniques is necessary for a comprehensive characterization of ADCs.[2] The most common and powerful methods for assessing conjugation efficiency include UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[3]
Data Presentation: Summary of Quantitative Analysis
The following table summarizes the typical quantitative data obtained from each analytical method for assessing DACN(Tos,Suc-OH) conjugation efficiency.
| Analytical Method | Key Parameter(s) Measured | Typical Quantitative Output | Advantages | Limitations |
| UV/Vis Spectroscopy | Average DAR | A single average DAR value for the bulk sample. | Simple, rapid, and requires minimal sample preparation. | Provides only an average DAR and no information on the distribution of drug-loaded species. Assumes no interference from other chromophores. |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, percentage of unconjugated antibody | Chromatogram with peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). | Provides detailed information on the distribution of drug loads and the amount of unconjugated antibody. Non-denaturing conditions maintain the ADC's structural integrity. | Method development can be complex and sample-dependent. |
| Reversed-Phase HPLC (RP-HPLC) | DAR of antibody fragments (light and heavy chains) | Chromatogram separating light and heavy chains with and without conjugated drug. | High resolution, especially for site-specific conjugates. Can quantify drug load on individual antibody chains. | Denaturing conditions may not be suitable for all ADCs. Lower resolution for heterogeneous conjugates like lysine-linked ADCs. |
| Mass Spectrometry (MS) | Intact mass of ADC species, DAR distribution, conjugation sites | Mass spectrum showing masses of different DAR species. Peptide mapping can identify specific conjugation sites. | Provides precise mass measurements for unambiguous identification of different drug-loaded species and their distribution. Can be coupled with liquid chromatography for enhanced separation and characterization. | Requires specialized and expensive instrumentation. Data analysis can be complex. |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This protocol outlines the determination of the average number of DACN(Tos,Suc-OH) molecules conjugated to an antibody using UV/Vis spectrophotometry. This method is based on the Beer-Lambert law and requires distinct absorbance maxima for the antibody and the conjugated drug.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated mAb and the free DACN(Tos,Suc-OH) linker-payload at two different wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).
-
-
Sample Preparation:
-
Prepare a solution of the purified DACN(Tos,Suc-OH) ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at the two selected wavelengths.
-
-
Calculation of Average DAR:
-
Use the following system of equations to solve for the concentrations of the antibody and the drug:
-
A(λ1) = ε(Ab, λ1) * C(Ab) + ε(Drug, λ1) * C(Drug)
-
A(λ2) = ε(Ab, λ2) * C(Ab) + ε(Drug, λ2) * C(Drug)
-
-
The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody: DAR = C(Drug) / C(Ab).
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates molecules based on their hydrophobicity. The addition of each DACN(Tos,Suc-OH) molecule increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt concentration buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 30 minutes).
-
Detection: UV absorbance at 280 nm.
-
-
Sample Analysis:
-
Inject the purified DACN(Tos,Suc-OH) ADC onto the equilibrated HIC column.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species by integrating the peak areas.
-
The weighted average DAR is calculated using the formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100.
-
Reversed-Phase HPLC (RP-HPLC) for Chain-Specific Drug Load
RP-HPLC is a denaturing chromatographic technique that can be used to separate the light and heavy chains of the antibody after reduction of disulfide bonds. This allows for the determination of the drug load on each chain.
Protocol:
-
Sample Preparation (Reduction):
-
Treat the ADC sample with a reducing agent such as dithiothreitol (DTT) to break the interchain disulfide bonds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Typically water with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).
-
Mobile Phase B: An organic solvent such as acetonitrile with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column with appropriate pore size for large molecules (e.g., C4 or C8).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.
-
Detection: UV absorbance at 280 nm and/or 214 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the DAR for each chain and the overall average DAR based on the peak area percentages.
-
Mass Spectrometry (MS) for Intact Mass Analysis and DAR Determination
Intact mass analysis by MS provides a direct measurement of the molecular weight of the different ADC species, allowing for unambiguous confirmation of the DAR distribution.
Protocol:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography or a desalting column) into a volatile buffer compatible with mass spectrometry (e.g., ammonium acetate).
-
-
MS Analysis:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum under native or denaturing conditions. Native MS helps to maintain the non-covalent interactions within the ADC.
-
-
Data Deconvolution:
-
Process the raw mass spectrum using deconvolution software to obtain the zero-charge mass spectrum.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded species.
-
The mass difference between adjacent peaks should correspond to the mass of the DACN(Tos,Suc-OH) linker-payload.
-
Calculate the relative abundance of each species from the peak intensities to determine the DAR distribution and the average DAR.
-
Visualizations
Caption: Experimental workflow for DACN(Tos,Suc-OH) conjugation and analysis.
Caption: Logical relationships between analytical methods and the information they provide.
References
- 1. adcreview.com [adcreview.com]
- 2. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of DACN(Tos,Suc-OH)
Welcome to the technical support center for the synthesis of DACN(Tos,Suc-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve the yield of this valuable cycloalkyne reagent.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Section 1: Synthesis of the 4,8-Diazacyclononyne (DACN) Core
Question 1: My one-pot synthesis of the DACN core from 2-butyne-1,4-diol has a low yield. What are the potential causes and solutions?
Low yields in the DACN core synthesis can often be attributed to incomplete cyclization or side reactions. Here are some common factors and troubleshooting tips:
-
Reagent Quality: Ensure that the starting material, 2-butyne-1,4-diol, is of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The one-pot synthesis is sensitive to reaction parameters.
-
Temperature: Precise temperature control during the sequential reactions is critical. Ensure that each step is performed at the optimal temperature as specified in the protocol.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure completion of each step before proceeding to the next.
-
-
Purification: The crude product may contain unreacted starting materials and byproducts. Efficient purification by column chromatography is essential to isolate the pure DACN core.
Section 2: Selective Mono-Tosylation of the DACN Core
Question 2: I am getting a significant amount of the di-tosylated byproduct and unreacted DACN. How can I improve the selectivity for mono-tosylation?
Achieving selective mono-tosylation of a symmetric diamine like DACN is a common challenge. Di-tosylation and unreacted starting material are the primary competing outcomes. Here are several strategies to enhance the yield of the mono-tosylated product:
-
Stoichiometry and Slow Addition:
-
Use a slight excess of the DACN core (e.g., 1.1 to 1.5 equivalents) relative to tosyl chloride.
-
Add the tosyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent, which favors mono-substitution.
-
-
Use of a Bulky Base: A sterically hindered, non-nucleophilic base can selectively deprotonate one amine group, facilitating mono-tosylation.
-
Protective Group Strategy: Although this adds steps, a temporary protecting group can be used to block one amine, forcing mono-tosylation on the other. This is often the most reliable method for achieving high selectivity.
-
Purification: Separating the mono-tosylated product from the di-tosylated byproduct and unreacted diamine can be challenging.
-
Column Chromatography: Careful optimization of the eluent system is crucial. A gradient elution may be necessary to achieve good separation.
-
Acid-Base Extraction: The basicity of the unreacted and mono-tosylated DACN can be exploited for separation from the neutral di-tosylated product through a series of acid-base extractions.
-
Quantitative Data on Mono-Tosylation Strategies
| Strategy | Key Parameters | Expected Outcome |
| Stoichiometric Control | 1.2 eq. DACN, slow addition of TsCl at 0 °C | Moderate yield of mono-tosylated product, requires careful purification. |
| Bulky Base | Use of a hindered base like 2,6-lutidine | Improved selectivity for mono-tosylation compared to smaller bases. |
| Protective Group | e.g., Boc protection of one amine | High selectivity for mono-tosylation, but requires additional protection and deprotection steps. |
Section 3: Succinylation of DACN(Tos)-H
Question 3: The succinylation of my mono-tosylated DACN is incomplete, or I am observing side reactions. What should I consider?
The final succinylation step to yield DACN(Tos,Suc-OH) is generally straightforward but can present challenges:
-
Reagent Purity: Use high-purity succinic anhydride. Old or hydrolyzed succinic anhydride will lead to lower yields.
-
Reaction Conditions:
-
Solvent: A dry, aprotic solvent is recommended to prevent hydrolysis of the anhydride.
-
Temperature: The reaction is typically performed at room temperature. Elevated temperatures may lead to side reactions.
-
-
Work-up Procedure: The carboxylic acid group in the final product can complicate the work-up. A careful aqueous work-up is necessary to remove any unreacted succinic anhydride and other water-soluble byproducts.
Experimental Protocols
Plausible Synthesis of DACN(Tos,Suc-OH)
This protocol is a hypothetical sequence based on established synthetic methodologies for the DACN core and subsequent functionalization. Optimization will be required for specific experimental conditions.
Step 1: One-Pot Synthesis of 4,8-Diazacyclononyne (DACN) Core This protocol is based on the work of Kawasaki, et al. in Synlett (2017).
-
To a solution of 2-butyne-1,4-diol in an appropriate solvent, add the reagents for the first step of the one-pot synthesis (details would be in the full paper, likely involving activation of the hydroxyl groups).
-
After the stipulated reaction time, add the diamine source for the cyclization step.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, perform an aqueous work-up and extract the crude product with an organic solvent.
-
Purify the crude DACN core by silica gel column chromatography.
Step 2: Selective Mono-Tosylation of DACN
-
Dissolve the purified DACN (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine or 2,6-lutidine, 1.5 equivalents).
-
Slowly add a solution of tosyl chloride (1.0 equivalent) in the same solvent dropwise over a period of 1-2 hours.
-
Allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous work-up.
-
Purify the crude product by silica gel column chromatography to isolate DACN(Tos)-H.
Step 3: Succinylation of DACN(Tos)-H
-
Dissolve the purified DACN(Tos)-H (1.0 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Add succinic anhydride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up to remove excess succinic anhydride.
-
Purify the final product, DACN(Tos,Suc-OH), by a suitable method such as recrystallization or column chromatography.
Visualizations
Caption: Overall synthetic workflow for DACN(Tos,Suc-OH).
Caption: Troubleshooting decision tree for selective mono-tosylation.
Technical Support Center: Troubleshooting Low Conjugation Efficiency with DACN(Tos,Suc-OH)
Welcome to the technical support center for DACN(Tos,Suc-OH). This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues related to low conjugation efficiency during your experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction chemistry of DACN(Tos,Suc-OH) conjugation?
DACN(Tos,Suc-OH) is an amine-reactive labeling reagent. The key reactive group is an N-hydroxysuccinimide (NHS) ester. This NHS ester reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond. This reaction is a nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group.[1][2]
Q2: My conjugation yield is significantly lower than expected. What are the most common causes?
Low conjugation efficiency with NHS esters like DACN(Tos,Suc-OH) can typically be attributed to one or more of the following factors:
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Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, where it reacts with water to form an unreactive carboxylic acid. This is the primary competing reaction.[1][3][4]
-
Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. A pH that is too low will result in the protonation of the amine, rendering it non-nucleophilic. Conversely, a pH above 8.5 significantly accelerates the rate of NHS ester hydrolysis.
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Poor Solubility of DACN(Tos,Suc-OH): As a non-sulfonated NHS ester, DACN(Tos,Suc-OH) is likely to have poor water solubility. If the reagent is not fully dissolved, the reaction cannot proceed efficiently.
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Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the NHS ester, thereby reducing the conjugation yield.
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Steric Hindrance: The accessibility of the primary amines on your target molecule can be limited by its three-dimensional structure, slowing down the conjugation reaction.
Troubleshooting Guide
Issue 1: Low or No Conjugation Detected
If you observe very low or no conjugation, it is crucial to systematically evaluate your reaction conditions.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Detailed Explanation |
| NHS Ester Hydrolysis | Prepare the DACN(Tos,Suc-OH) solution in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture without delay. | NHS esters are highly sensitive to moisture. Pre-dissolving the reagent and allowing it to sit in an aqueous buffer will lead to rapid hydrolysis and inactivation. |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. An optimal pH of 8.3-8.5 is often recommended. Use a calibrated pH meter. | The reaction is strongly pH-dependent. A suboptimal pH will either prevent the amine from reacting or accelerate the hydrolysis of the NHS ester. |
| Incompatible Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, Glycine). Use buffers such as Phosphate-Buffered Saline (PBS), Borate, or Bicarbonate. | Competing amines in the buffer will react with the NHS ester, reducing the amount available to conjugate to your target molecule. |
| Reagent Inactivity | Use fresh, high-quality DACN(Tos,Suc-OH). Store the reagent under desiccated conditions at -20°C. | Improper storage can lead to the degradation of the NHS ester, rendering it inactive. |
Issue 2: Inconsistent Conjugation Results
Variability between experiments can be frustrating. The following steps can help improve reproducibility.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Detailed Explanation |
| Inaccurate Reagent Concentration | Accurately determine the concentration of your protein or other amine-containing molecule before each experiment. | Inconsistent starting material concentrations will lead to variability in the molar ratios of the reactants and, consequently, the conjugation efficiency. |
| Variability in Reaction Time/Temp | Standardize the incubation time and temperature for all experiments. | Both time and temperature affect the rates of both the desired conjugation reaction and the competing hydrolysis reaction. Consistency is key to reproducibility. |
| Poor Solubility of DACN(Tos,Suc-OH) | Ensure the DACN(Tos,Suc-OH) is fully dissolved in the organic solvent before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should typically be less than 10%. | Incomplete dissolution will lead to an effective concentration of the reagent that is lower than intended. |
Experimental Protocols
General Protocol for Protein Conjugation with DACN(Tos,Suc-OH)
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
DACN(Tos,Suc-OH)
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Methodology:
-
Buffer Exchange: Ensure your protein is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange.
-
Prepare DACN(Tos,Suc-OH) Solution: Immediately before use, dissolve DACN(Tos,Suc-OH) in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the DACN(Tos,Suc-OH) stock solution to your protein solution. A 10-20 fold molar excess is a common starting point.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any remaining NHS ester. Incubate for 30 minutes at room temperature.
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Purification: Remove unconjugated DACN(Tos,Suc-OH) and reaction byproducts using a desalting column or dialysis.
Visualizations
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Competing reaction pathways for NHS esters.
References
Technical Support Center: Activation of Carboxyl-Bearing Moieties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the activation of carboxyl groups for amide bond formation, with a focus on moieties analogous to a succinoyl-linker on a protected amino acid derivative, hypothetically termed DACN(Tos,Suc-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the activation of a side-chain carboxyl group?
A1: The most prevalent side reactions include:
-
N-acylurea formation: This occurs when using carbodiimide-based activators (like EDC or DCC). The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the coupling reaction.[1]
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Epimerization/Racemization: Activation of the carboxyl group can lead to the abstraction of the alpha-proton, resulting in a loss of stereochemical integrity of the adjacent chiral center. This is particularly a concern with strong bases or prolonged activation times.[2][3]
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Intramolecular cyclization: Side-chain carboxyl groups can react intramolecularly with other functional groups on the peptide, such as the backbone amide, leading to the formation of cyclic byproducts like succinimide derivatives from aspartyl peptides.[4][5]
-
Side reactions with protecting groups: The conditions used for activation may not be fully compatible with all protecting groups, potentially leading to their partial cleavage or modification. The tosyl (Tos) group is generally stable but can be labile under certain reductive or strongly acidic conditions not typically used for carboxyl activation.
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Guanidinylation of the N-terminus: When using uronium/guanidinium-based coupling reagents like HBTU or HATU in excess, a side reaction can occur where the reagent modifies the free N-terminus of the peptide chain, preventing further elongation.
Q2: How does the choice of coupling reagent affect the prevalence of side reactions?
A2: The choice of coupling reagent is critical in minimizing side reactions.
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Carbodiimides (EDC, DCC): While effective, they are prone to forming N-acylurea byproducts. The addition of nucleophilic additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can suppress this by rapidly converting the unstable O-acylisourea intermediate to a more stable active ester.
-
Uronium/Guanidinium Salts (HBTU, HATU): These reagents are known for high coupling efficiency and fast reaction times. However, they can cause guanidinylation of the N-terminus if used in excess. HATU is generally considered more reactive and can reduce racemization compared to HBTU.
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly effective and are particularly useful for sterically hindered couplings.
Q3: What is the optimal pH for a two-step EDC/NHS coupling reaction?
A3: For a two-step protocol, it is recommended to perform the activation of the carboxyl group with EDC and NHS in a slightly acidic buffer, such as MES buffer at a pH of 5-6. The subsequent coupling step with the amine-containing molecule is most efficient at a physiological to slightly basic pH, typically ranging from 7.0 to 8.5.
Q4: Can I use buffers like Tris or glycine in my coupling reaction?
A4: No, it is crucial to use buffers that do not contain primary amines (like Tris or glycine) or carboxylates, as these will compete with the intended reaction by reacting with the activated species.
Troubleshooting Guides
Issue 1: Low Coupling Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Activation | Increase the molar excess of the coupling reagent and additive (e.g., EDC/NHS). A common starting point is a 1:2:2 molar ratio of carboxyl group:EDC:NHS, which can be increased to 1:5:5 or higher if needed. |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis. Ensure that all reagents and solvents are anhydrous. Perform the coupling reaction immediately after the activation step. |
| Steric Hindrance | If coupling a bulky molecule, consider switching to a more powerful activating agent like HATU or PyAOP. Increasing the reaction temperature slightly (e.g., to 30-40°C) or extending the reaction time can also help, but monitor for side reactions. |
| Peptide Aggregation | For solid-phase synthesis, aggregation of the growing peptide chain can block reactive sites. Try switching to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or add a chaotropic salt. |
| Incorrect pH | Ensure the pH of the reaction mixture is optimal for both activation and coupling steps as described in the FAQs. |
Issue 2: Presence of Unexpected Byproducts
Possible Causes & Solutions
| Cause | Recommended Solution |
| N-acylurea Formation | Add an equivalent of HOBt or NHS to the reaction mixture when using carbodiimides like EDC. This will trap the O-acylisourea intermediate as a more stable active ester. |
| Epimerization/Racemization | Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount. Avoid strong bases like triethylamine (TEA). Minimize the pre-activation time before adding the amine component. |
| Intramolecular Cyclization | This is sequence-dependent. If cyclization is a known issue for a particular sequence (e.g., aspartimide formation), using protecting groups on the backbone amide (e.g., Hmb) can prevent this. |
| Guanidinylation of N-terminus | Avoid a large excess of uronium/guanidinium coupling reagents (HBTU, HATU). Use a stoichiometry closer to 1:1:1 (carboxyl:coupling reagent:amine). |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Coupling in Solution Phase
This protocol describes the activation of a carboxyl group on a molecule (e.g., DACN(Tos,Suc-OH)) and subsequent coupling to an amine-containing molecule.
Materials:
-
Molecule with a terminal carboxyl group (e.g., DACN(Tos,Suc-OH))
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Anhydrous DMF or DMSO (if needed for solubility)
Procedure:
-
Dissolve Carboxyl-Containing Molecule: Dissolve the molecule with the carboxyl group in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.
-
Activation: Add the EDC and NHS solutions to the carboxyl-containing molecule. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Coupling: Add the amine-containing molecule to the activated molecule solution. A 1.1 to 1.5 molar equivalent of the amine is typically used. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to block any unreacted NHS-esters.
-
Purification: Purify the final conjugate using appropriate chromatographic techniques (e.g., size exclusion or reversed-phase HPLC).
Visualizations
Caption: Reaction pathway for EDC/NHS activation of a carboxyl group.
Caption: Troubleshooting workflow for low coupling yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Amide Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide coupling reactions, with a focus on complex substrates analogous to DACN(Tos,Suc-OH). Our guidance is designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing an amide coupling reaction?
A1: The success of an amide coupling reaction is often dependent on a combination of factors. The most critical include the choice of coupling reagent, the solvent, the reaction temperature, and the stoichiometry of the reactants. The nature of the carboxylic acid and the amine, including their steric hindrance and electronic properties, will heavily influence the optimal conditions.
Q2: How do I choose the appropriate coupling reagent for my specific substrates?
A2: The selection of a coupling reagent is crucial and depends on the reactivity of your substrates. For sterically hindered or electron-deficient amines and carboxylic acids, more potent coupling reagents are often required. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). It is often beneficial to screen a variety of reagents to identify the most effective one for your system.
Q3: What are common side reactions in amide coupling and how can they be minimized?
A3: A frequent side reaction is the formation of an N-acylurea byproduct when using carbodiimide reagents. This can often be suppressed by the addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Another common issue is racemization of chiral carboxylic acids, which can be minimized by using specific coupling reagents and additives (e.g., HATU) and maintaining a low reaction temperature.
Q4: How can I improve the yield of my coupling reaction when working with poorly soluble starting materials?
A4: Solubility of reactants is a key factor for a successful reaction. If your starting materials have poor solubility, consider using a co-solvent system or a solvent known for its ability to dissolve a wide range of organic molecules, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Sonication can also be employed to aid in the dissolution of stubborn starting materials. In some cases, a phase-transfer catalyst may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Ineffective activation of the carboxylic acid. | - Use a more potent coupling reagent (e.g., switch from EDC/HOBt to HATU).- Ensure all reagents and solvents are anhydrous.- Verify the quality and age of the coupling reagent. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature.- Use a non-nucleophilic base to deprotonate the amine salt if applicable.- Consider a different synthetic route if the amine is exceptionally unreactive. | |
| Multiple Byproducts Observed | Side reactions with the coupling reagent. | - Add an additive like HOBt or Oxyma when using carbodiimides.- Lower the reaction temperature to reduce the rate of side reactions. |
| Decomposition of starting materials or product. | - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.- Ensure the workup and purification conditions are not too harsh (e.g., avoid strong acids or bases if your product is labile). | |
| Racemization of Chiral Centers | High reaction temperature or inappropriate coupling reagent. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Use a coupling reagent known to suppress racemization, such as HATU or COMU. |
| Difficulty in Purifying the Product | Byproducts with similar polarity to the desired product. | - If using a carbodiimide, the N-acylurea byproduct can be difficult to remove. Consider using a different class of coupling reagent.- Optimize the chromatography conditions (e.g., try a different solvent system or a different stationary phase). |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in an anhydrous solvent such as DMF or dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 equivalents) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Amide Coupling using EDC/Oxyma
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and Oxyma (1.2 equivalents).
-
Dissolution: Dissolve the components in an anhydrous solvent such as DMF or acetonitrile.
-
Coupling: Cool the solution to 0 °C. Add EDC hydrochloride (1.2 equivalents) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Purification: Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents on a Model Reaction
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDC | HOBt | DIPEA | DMF | RT | 12 | 75 |
| EDC | Oxyma | DIPEA | DMF | RT | 12 | 82 |
| HATU | - | DIPEA | DMF | RT | 4 | 95 |
| PyBOP | - | DIPEA | DCM | RT | 6 | 88 |
| DCC | DMAP | - | DCM | 0 to RT | 18 | 65 |
Note: Yields are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates.
Visualizations
Caption: A typical experimental workflow for an amide coupling reaction.
Caption: A logical flowchart for troubleshooting low-yield amide coupling reactions.
Purification challenges of DACN(Tos,Suc-OH) conjugates
Technical Support Center: DACN(Tos,Suc-OH) Conjugates
Welcome to the technical support center for DACN(Tos,Suc-OH) conjugates. This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Based on available literature, "DACN" is understood to be a strained alkyne scaffold, such as a dibenzocyclooctyne, used for copper-free click chemistry. The Tos group represents a tosylate, and Suc-OH indicates a succinic acid linker, providing a carboxylic acid handle for further conjugation. These molecules are often complex, possessing mixed polarity and potential stability issues, which can make purification challenging.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main sources of impurities in a DACN(Tos,Suc-OH) conjugate reaction mixture?
A1: Impurities can arise from several sources:
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Unreacted Starting Materials: Excess DACN(Tos,Suc-OH) linker, unreacted biomolecule (e.g., antibody, peptide), or other conjugation partners.
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Reagent-Related Impurities: Residual coupling agents (e.g., EDC/NHS), catalysts, and quenching agents. Excess tosyl chloride from the synthesis of the linker can also be a persistent impurity.[2][3]
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Side-Products: Hydrolysis of the activated succinyl ester, premature cleavage of the tosyl group under harsh pH conditions, or off-target reactions with the biomolecule.[1]
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Aggregates: High concentrations of the conjugate or suboptimal buffer conditions can lead to the formation of soluble or insoluble aggregates.
Q2: My DACN conjugate appears to be degrading during purification. What are the likely causes?
A2: DACN conjugates, particularly those involving large biomolecules, can be labile. Degradation is often caused by:
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pH Extremes: The succinyl linker and the tosylate group can be sensitive to harsh pH conditions. Peptide linkers in larger conjugates are also known to be sensitive to pH. It is crucial to maintain a pH range that ensures the stability of all components.
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Temperature: Elevated temperatures used in some purification methods, like recrystallization, may not be suitable for these labile compounds.
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Solvent Choice: Harsh organic solvents can lead to the breakdown of the conjugate or loss of tertiary structure in biomolecules.
Q3: I am observing very poor recovery after Reverse-Phase HPLC. What steps can I take to improve it?
A3: Poor recovery from RP-HPLC is a common issue for complex conjugates. Consider the following:
-
Column Choice: Use a wide-pore stationary phase (e.g., 300 Å) for large biomolecule conjugates to prevent size-exclusion effects and improve interaction with the stationary phase.
-
Mobile Phase Additives: The use of ion-pairing agents like trifluoroacetic acid (TFA) is standard. However, if recovery is low, consider using a lower concentration of TFA (e.g., 0.05%) or alternative additives like formic acid.
-
Elution Gradient: A shallow, slow-moving gradient may be necessary to effectively elute the highly retained conjugate without causing it to precipitate on the column.
-
Irreversible Binding: The hydrophobic nature of the DACN and tosyl groups can lead to strong, sometimes irreversible, binding to the C18 stationary phase. Experiment with different stationary phases (e.g., C8, C4, or Phenyl) to mitigate this.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of DACN(Tos,Suc-OH) conjugates, primarily focusing on chromatographic methods.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. Secondary interactions with residual silanols on the silica backbone.2. Mixed product species (e.g., different conjugation sites).3. On-column degradation. | 1. Use a high-purity, end-capped silica column. Increase the concentration of the ion-pairing agent (e.g., TFA from 0.1% to 0.15%) to better mask silanols.2. Optimize the conjugation reaction to improve homogeneity. Use analytical techniques like mass spectrometry to identify different species.3. Lower the column temperature (if elevated). Ensure mobile phases are degassed and fresh. |
| Co-elution of Product and Impurities | 1. Similar hydrophobicity between the desired conjugate and impurities (e.g., excess linker).2. Aggregates eluting with the main product peak. | 1. Change the separation selectivity. Try a different stationary phase (e.g., Phenyl or Cyano). Adjust the mobile phase pH to alter the ionization state and retention of the acidic Suc-OH group.2. Introduce an orthogonal purification step like Size Exclusion Chromatography (SEC) to remove aggregates before the polishing RP-HPLC step. |
| Precipitation During Purification | 1. The conjugate has poor solubility in the mobile phase mixture.2. The concentration of the sample is too high. | 1. Add a solubility-enhancing co-solvent to the mobile phase if compatible with the method (e.g., isopropanol).2. Dilute the sample before injection. Perform a step-wise buffer exchange using Tangential Flow Filtration (TFF) for larger conjugates to move into a more favorable buffer system. |
| Loss of Tosyl Protecting Group | 1. Exposure to strongly basic or nucleophilic conditions during workup or purification. | 1. Maintain a neutral to mildly acidic pH (pH 5-7) throughout the purification process.2. Avoid buffers containing primary or secondary amines (e.g., Tris) if the tosyl group is intended to remain. Use buffers like phosphate or HEPES. |
Experimental Protocols
Protocol 1: General Purification of a Small Molecule-DACN(Tos,Suc-OH) Conjugate
This protocol outlines a typical workflow for purifying a conjugate where the DACN linker is attached to a small organic molecule.
-
Aqueous Workup:
-
After the conjugation reaction, dilute the reaction mixture with an organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities like pyridine, followed by water, and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane. The polarity will depend on the specific conjugate.
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load onto the column and elute with the chosen solvent system, starting with low polarity and gradually increasing it.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or LC-MS to identify the pure product.
-
-
-
Preparative HPLC (Final Polishing):
-
Column: C18, 5-10 µm particle size, ≥120 Å pore size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a shallow gradient based on analytical HPLC results (e.g., 20-60% B over 30 minutes).
-
Post-Purification: Combine pure fractions, remove the organic solvent via rotary evaporation, and lyophilize to obtain the final product as a powder.
-
Protocol 2: Purification of a Peptide-DACN(Tos,Suc-OH) Conjugate
This protocol is tailored for conjugates with larger, more complex biomolecules like peptides or proteins, often referred to as Antibody-Drug Conjugates (ADCs) in a broader context.
-
Buffer Exchange / Desalting (TFF or SEC):
-
Objective: Remove small molecule impurities (excess linker, quenching agents) and transfer the conjugate into a suitable buffer for chromatography.
-
Method (TFF): Use a tangential flow filtration system with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa for a large peptide/small protein). Diafilter against 5-10 volumes of the initial chromatography buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).
-
Method (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer.
-
-
Intermediate Purification (Optional - HIC or IEX):
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. Useful for separating species with different drug-to-antibody ratios (DARs).
-
Typical Buffers: High salt buffer for binding (e.g., 1-2 M Ammonium Sulfate in phosphate buffer) and a low salt buffer for elution.
-
-
Ion-Exchange Chromatography (IEX): Separates based on charge. The Suc-OH group imparts a negative charge at neutral pH, which can be exploited.
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Typical Buffers: Use an anion exchange column with a salt gradient (e.g., 0-1 M NaCl) for elution.
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-
-
Final Polishing (Preparative RP-HPLC):
-
Column: Wide-pore C4 or C8, 300 Å pore size, 5 µm particle size.
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Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Use a very shallow gradient (e.g., 30-45% B over 45 minutes) to resolve closely eluting species.
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Post-Purification: Immediately neutralize the acidic TFA-containing fractions with a buffer (e.g., ammonium bicarbonate) before lyophilization to prevent acid-catalyzed degradation.
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Visualized Workflows and Logic
Caption: General purification workflows for small molecule and biomolecule DACN conjugates.
Caption: Troubleshooting logic for poor HPLC peak shape.
Caption: Strategy using orthogonal purification techniques (SEC and RP-HPLC).
References
How to avoid aggregation when using DACN(Tos,Suc-OH)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DACN(Tos,Suc-OH). Our aim is to help you avoid common issues such as aggregation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DACN(Tos,Suc-OH) and what are its primary applications?
A1: DACN(Tos,Suc-OH) is a chemical reagent used in bioconjugation, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. It contains a cycloalkyne group that reacts with azide-modified molecules to form a stable triazole linkage. This is a common method for linking molecules like proteins, peptides, or oligonucleotides.
Q2: What causes DACN(Tos,Suc-OH) to aggregate or precipitate out of solution?
A2: Aggregation or precipitation of DACN(Tos,Suc-OH) can be attributed to several factors:
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Poor Aqueous Solubility: Like many organic reagents, DACN(Tos,Suc-OH) has limited solubility in aqueous buffers. Direct addition of the solid to an aqueous solution will likely cause it to precipitate.
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High Concentration: Using too high a concentration of DACN(Tos,Suc-OH) in the reaction mixture can exceed its solubility limit.
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Solvent Choice: The choice of solvent for the stock solution and the final reaction buffer is critical. Using an inappropriate solvent can lead to insolubility.
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pH of the Buffer: The pH of the reaction buffer can influence the solubility and stability of the reagent.
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Temperature: Low temperatures can sometimes decrease the solubility of organic compounds in aqueous solutions.
Q3: How does the stability of DACN(Tos,Suc-OH) affect its performance?
A3: DACN(Tos,Suc-OH) is a strained alkyne, and its stability is a balance between its reactivity and its tendency to degrade. Instability can be caused by:
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Exposure to Air: Oxidation can lead to polymerization and the formation of insoluble materials[1].
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Presence of Acids or Electrophiles: Trace amounts of acidic impurities can trigger decomposition[1].
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Elevated Temperatures: Some strained alkynes are not stable at room temperature for extended periods[1].
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Hydrolysis (if converted to an NHS ester): If DACN(Tos,Suc-OH) is activated to its N-hydroxysuccinimide (NHS) ester form for reaction with primary amines, it becomes susceptible to hydrolysis, especially at neutral to high pH. This hydrolysis competes with the desired conjugation reaction[2][3].
Troubleshooting Guide: Aggregation and Solubility Issues
This guide provides a systematic approach to troubleshooting and preventing aggregation of DACN(Tos,Suc-OH) during your experiments.
Issue 1: DACN(Tos,Suc-OH) precipitates when added to the reaction buffer.
| Possible Cause | Solution |
| Poor Aqueous Solubility | Do not add solid DACN(Tos,Suc-OH) directly to your aqueous buffer. Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF immediately before use. Add this stock solution to the reaction buffer with gentle mixing. |
| Inappropriate Stock Solvent | Use high-quality, anhydrous DMSO or DMF for your stock solution. Ensure the solvent is free from contaminants. |
| High Final Concentration | Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture low, typically below 10%, to avoid affecting the stability of biomolecules like proteins. |
| Temperature Effects | While preparing the stock solution, ensure the DACN(Tos,Suc-OH) is fully dissolved at room temperature before adding it to a colder reaction buffer. |
Issue 2: The reaction yield is low, suggesting the reagent is not reacting efficiently.
| Possible Cause | Solution |
| Degradation of DACN(Tos,Suc-OH) | Store solid DACN(Tos,Suc-OH) in a cool, dry place, protected from light and air. Allow the container to warm to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use and do not store them for long periods. |
| Hydrolysis of Activated Form (if applicable) | If using DACN(Tos,Suc-OH) as an NHS ester, be mindful of the buffer pH. The half-life of NHS esters decreases significantly as the pH increases. For example, the half-life at pH 7 is several hours, but at pH 8.6, it can be as short as 10 minutes. Perform reactions at the optimal pH for your specific conjugation. |
| Suboptimal Reaction Conditions | Optimize the reaction time, temperature, and pH to find the best balance between reactivity and stability. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for DACN(Tos,Suc-OH), the following table provides illustrative solubility information for similar small molecule reagents used in bioconjugation. This can serve as a general guideline for solvent selection.
| Solvent | General Solubility of Similar Reagents | Recommended Use for DACN(Tos,Suc-OH) |
| Water | Very Low / Insoluble | Not recommended for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | High (>10 mg/mL) | Recommended for stock solutions. |
| Dimethylformamide (DMF) | High (>10 mg/mL) | Recommended for stock solutions. |
| Ethanol | Moderate | May be used, but DMSO/DMF are generally preferred. |
| Methanol | Moderate | May be used, but DMSO/DMF are generally preferred. |
Experimental Protocols
Protocol for Preparing and Using a DACN(Tos,Suc-OH) Stock Solution to Avoid Aggregation
This protocol outlines the recommended steps for preparing a stock solution of DACN(Tos,Suc-OH) and adding it to an aqueous reaction mixture to minimize precipitation.
Materials:
-
DACN(Tos,Suc-OH)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous reaction buffer (e.g., PBS, pH 7.4)
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Vortex mixer
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Pipettes
Procedure:
-
Equilibrate DACN(Tos,Suc-OH): Allow the vial of solid DACN(Tos,Suc-OH) to come to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution:
-
Weigh the required amount of DACN(Tos,Suc-OH) in a microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube until the solid is completely dissolved. This should be done immediately before use.
-
-
Add to Reaction Mixture:
-
Gently vortex or stir your aqueous reaction mixture containing the azide-modified molecule.
-
Slowly add the required volume of the DACN(Tos,Suc-OH) stock solution to the reaction mixture.
-
Ensure the final concentration of the organic solvent is compatible with your experimental components (typically <10% v/v).
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-
Proceed with Reaction: Incubate the reaction under the optimized conditions for your specific application.
Visualizations
References
Common pitfalls in the handling and storage of DACN(Tos,Suc-OH)
Welcome to the technical support center for DACN(Tos,Suc-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls associated with the handling, storage, and use of this cycloalkyne reagent in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is DACN(Tos,Suc-OH) and what is it used for?
DACN(Tos,Suc-OH) is a click chemistry reagent that contains a cycloalkyne functional group.[1] It is primarily used in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of bioorthogonal chemistry for molecular conjugation. The strained alkyne within the DACN (diazacyclononyne) ring structure allows for a rapid and specific reaction with azide-containing molecules without the need for a copper catalyst.[1][2][3]
Q2: What are the general storage recommendations for DACN(Tos,Suc-OH)?
For optimal stability, DACN(Tos,Suc-OH) should be stored under specific conditions. While some suppliers suggest that it can be stored at room temperature for short periods, long-term storage recommendations should always be followed as per the Certificate of Analysis provided with the product.[1] General best practices for storing sensitive chemical reagents include:
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Temperature: Store at a consistent, cool temperature, ideally at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
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Light: Protect from direct sunlight and prolonged exposure to ambient light, as UV radiation can be harmful to fluorophores and other sensitive organic molecules. Storing in an amber vial or wrapping the container in foil is recommended.
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Moisture: Keep the reagent in a dry environment. Before opening a vial that has been stored in a freezer, allow it to warm to room temperature to prevent condensation of atmospheric moisture inside the vial, which can lead to hydrolysis.
-
Inert Atmosphere: After use, purging the vial with an inert gas like argon or dry nitrogen can help extend the shelf life of the reagent by displacing moisture and oxygen.
Q3: What are the signs of degradation of DACN(Tos,Suc-OH)?
Visual inspection may not always be sufficient to detect degradation. However, signs of potential degradation can include a change in color or the appearance of precipitate in a solution. The most reliable method to assess the purity and integrity of the reagent is through analytical techniques such as NMR or mass spectrometry. If you observe a significant decrease in the efficiency of your SPAAC reaction, degradation of the DACN(Tos,Suc-OH) reagent should be considered as a possible cause.
Troubleshooting Guide
Issue 1: Low or No Reactivity in SPAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Degradation of DACN(Tos,Suc-OH) | - Confirm the reagent has been stored correctly, protected from light, moisture, and excessive heat.- If degradation is suspected, verify the integrity of the reagent using an analytical method like NMR or MS before use.- Use a fresh vial of the reagent if possible. |
| Hydrolysis of the Succinoyl Group | - The succinoyl group, being an ester with a free carboxylic acid, is susceptible to autohydrolysis, especially in aqueous buffers at neutral or basic pH. This can lead to the formation of an inactive species.- Prepare solutions of DACN(Tos,Suc-OH) fresh before each experiment.- Avoid prolonged storage of the reagent in aqueous solutions. |
| Poor Solubility | - Cycloalkynes can sometimes have limited solubility in aqueous buffers.- Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous reaction mixture.- Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not denature proteins). |
| Issues with the Azide Reaction Partner | - Verify the purity and concentration of your azide-containing molecule.- Ensure the azide functional group has not degraded. Azides are generally stable but can be sensitive to certain conditions. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Cycloalkyne | - Cyclooctynes are known to react with reduced cysteine residues via a thiol-yne mechanism. If your biomolecule contains free thiols, consider protecting them before the SPAAC reaction.- High concentrations of the cycloalkyne may lead to dimerization or other side reactions. Use the reagent at the recommended concentration. |
| Instability of the Conjugated Product | - While the triazole ring formed during the SPAAC reaction is generally stable, other functional groups within your molecule or the DACN linker might be sensitive to the experimental conditions.- Analyze the stability of your final conjugate under the conditions of your downstream applications. |
Data Presentation
Table 1: General Properties and Handling of DACN(Tos,Suc-OH)
| Property | Recommendation/Information |
| Molecular Formula | C22H25N3O7S |
| Molecular Weight | 475.5 g/mol |
| Recommended Long-Term Storage | -20°C, protected from light and moisture |
| Recommended Short-Term Storage | Room temperature may be acceptable, but refer to the Certificate of Analysis |
| Common Solvents for Stock Solutions | DMSO, DMF |
| Key Functional Groups | Cycloalkyne, Tosyl (amine protection), Succinoyl-OH (linker with potential for hydrolysis) |
Experimental Protocols
General Protocol for a SPAAC Reaction with DACN(Tos,Suc-OH)
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your azide-containing biomolecule in a buffer appropriate for your experiment (e.g., PBS pH 7.4).
-
Prepare a stock solution of DACN(Tos,Suc-OH) in an anhydrous organic solvent such as DMSO or DMF. It is recommended to prepare this solution fresh.
-
-
Reaction Setup:
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In a microcentrifuge tube, combine the azide-containing biomolecule with the desired molar excess of the DACN(Tos,Suc-OH) stock solution.
-
Ensure the final concentration of the organic solvent is kept to a minimum to avoid negative effects on the biomolecule.
-
The reaction can typically be performed at room temperature.
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-
Reaction Monitoring and Purification:
-
The progress of the reaction can be monitored by techniques such as mass spectrometry or gel electrophoresis (for proteins).
-
Once the reaction is complete, the excess unreacted DACN(Tos,Suc-OH) and the organic solvent can be removed by methods like dialysis, size-exclusion chromatography, or precipitation.
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Visualizations
Caption: A typical experimental workflow for a SPAAC reaction using DACN(Tos,Suc-OH).
Caption: Logical relationships between common pitfalls and their respective troubleshooting solutions.
References
Technical Support Center: Enhancing the Stability of Amine-Reactive Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of antibody-drug conjugates (ADCs) and other bioconjugates formed using amine-reactive linkers, with a focus on N-hydroxysuccinimide (NHS) ester-based reagents such as DACN(Tos,Suc-OH).
Troubleshooting Guides
This section addresses common issues encountered during and after the conjugation process that can impact the stability of the resulting linker.
Problem 1: Low Conjugation Yield
Question: We are observing a low yield of our final conjugated product. What are the potential causes and how can we improve the efficiency of our conjugation reaction?
Answer: Low conjugation yield is a frequent issue and can often be attributed to the hydrolysis of the NHS ester, suboptimal reaction conditions, or problems with the reagents.
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation | Recommended Solution(s) |
| NHS Ester Hydrolysis | The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which competes with the desired reaction with primary amines. The rate of hydrolysis increases significantly with pH. | - Prepare the NHS ester solution immediately before use. - If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous. - Avoid repeated freeze-thaw cycles of the NHS ester solution. |
| Suboptimal pH | The reaction between the NHS ester and a primary amine is pH-dependent. At a low pH, the primary amines are protonated and therefore less nucleophilic and reactive. Conversely, at a high pH, the rate of NHS ester hydrolysis increases, reducing the amount of reagent available to react with the amine. | - The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. - A pH of 8.0 to 8.5 is often recommended as a starting point for efficient conjugation. |
| Incorrect Buffer Composition | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to a lower yield of the desired conjugate. | - Utilize amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. - If the protein of interest is in a buffer containing primary amines, a buffer exchange should be performed before initiating the conjugation reaction. |
| Steric Hindrance | The primary amine on the target molecule may be located in a sterically hindered position, preventing efficient reaction with the NHS ester. | - Consider using a linker with a longer spacer arm to overcome steric hindrance. |
| Reagent Quality | The NHS ester reagent may have degraded due to improper storage, particularly exposure to moisture. | - Store NHS ester reagents in a desiccator at the recommended temperature. - Allow the reagent to equilibrate to room temperature before opening to prevent condensation. - Perform a quality control check on the NHS ester to ensure its reactivity. |
Problem 2: Premature Cleavage of the Drug-Linker
Question: We are observing premature release of our payload from the antibody in plasma or serum stability assays. What are the likely causes of this instability?
Answer: Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy. The stability of the linkage is paramount.
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation | Recommended Solution(s) |
| Instability of the Amide Bond | While generally stable, the amide bond formed between the linker and the protein can be susceptible to enzymatic cleavage by proteases present in plasma or within cells. | - Linker Modification: Introduce steric hindrance near the cleavable site to reduce enzymatic access.[1] - Alternative Linker Chemistry: If enzymatic cleavage is a persistent issue, consider using a non-cleavable linker. Non-cleavable linkers release the payload after the complete degradation of the antibody, which can enhance plasma stability. |
| Hydrolysis of Other Moieties in the Linker | Some linkers may contain other functional groups that are susceptible to hydrolysis under physiological conditions. | - pH-Sensitive Linkers: If using a pH-sensitive linker (e.g., hydrazone), ensure it is sufficiently stable at physiological pH (7.4). Premature release can occur if the linker is too acid-labile.[2][3] - Linker Design: Scrutinize the entire chemical structure of the linker for any potentially labile bonds and consider redesigning the linker to improve stability. |
| Instability of the Conjugated Payload | The payload itself might be unstable under the experimental conditions, leading to its degradation and release. | - Payload Modification: If possible, modify the payload to improve its stability without compromising its activity. - Analytical Characterization: Use techniques like mass spectrometry to identify degradation products and understand the cleavage mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a DACN(Tos,Suc-OH) type linker to an antibody?
A1: For NHS ester-based linkers, the optimal pH for conjugation to primary amines (like the lysine residues on an antibody) is typically in the range of 7.2 to 8.5. A common starting point is a buffer at pH 8.0-8.5. This pH provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester.
Q2: How can I remove unreacted linker and byproducts after the conjugation reaction?
A2: It is crucial to remove unreacted linker and byproducts like N-hydroxysuccinimide to prevent them from interfering with downstream applications. Common methods for purification include:
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Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger conjugated antibody from the smaller unreacted linker molecules and byproducts.
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Dialysis or Buffer Exchange: These methods are effective for removing small molecules from a solution of larger proteins.
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Tangential Flow Filtration (TFF): This is a scalable method for buffer exchange and purification of bioconjugates.
Q3: What analytical techniques are recommended for assessing the stability of the conjugated linker?
A3: A multi-pronged approach using orthogonal analytical techniques is recommended to thoroughly assess the stability of the ADC.[4] Key techniques include:
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High-Performance Liquid Chromatography (HPLC):
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Size Exclusion Chromatography (SEC-HPLC): To monitor for aggregation or fragmentation of the ADC.[5]
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Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) and monitor for drug deconjugation.
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Reverse-Phase HPLC (RP-HPLC): To analyze the release of the payload and characterize degradation products.
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Mass Spectrometry (MS): To identify the site of cleavage, characterize degradation products, and determine the average DAR.
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Enzyme-Linked Immunosorbent Assay (ELISA): To assess the binding affinity of the ADC to its target antigen, which can be affected by linker instability.
Q4: Can the hydrophobicity of the linker affect the stability of the ADC?
A4: Yes, the physicochemical properties of the linker, including its hydrophobicity, can significantly impact the overall stability of the ADC. More hydrophobic linkers can lead to an increased propensity for aggregation, which can reduce the shelf-life and potentially increase the immunogenicity of the ADC. Strategies to mitigate this include the incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design.
Experimental Protocols
General Protocol for Antibody Conjugation with an NHS Ester Linker
This protocol provides a general guideline for conjugating an NHS ester-based linker to an antibody. Optimization will be required for specific antibodies and linkers.
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Materials:
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Antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.
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NHS ester linker (e.g., DACN(Tos,Suc-NHS)).
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
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Purification column (e.g., SEC column).
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-
Procedure:
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Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
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Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
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Conjugation Reaction:
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Add a 5- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically.
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Gently mix the reaction immediately after adding the linker.
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The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the antibody.
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-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time and temperature should be determined for each specific system.
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Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
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Purification: Purify the ADC from unreacted linker and byproducts using an appropriate method such as SEC.
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Protocol for In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of an ADC in plasma.
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Materials:
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Purified ADC.
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Control antibody (unconjugated).
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Freshly collected or frozen plasma (e.g., human, mouse, rat).
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Incubator at 37°C.
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Analytical instruments (e.g., HIC-HPLC, RP-HPLC, LC-MS).
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-
Procedure:
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Incubation:
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Spike the ADC into the plasma at a final concentration of 50-100 µg/mL.
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Incubate the samples at 37°C.
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-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
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Sample Processing: At each time point, process the plasma samples to isolate the ADC. This can be done using methods like affinity capture with Protein A/G beads.
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Analysis: Analyze the processed samples using appropriate analytical techniques (e.g., HIC-HPLC to measure the average DAR, RP-HPLC or LC-MS to quantify the released payload).
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Data Analysis: Plot the average DAR or the concentration of intact ADC over time to determine the stability of the linker.
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Visualizations
Caption: Experimental workflow for antibody-drug conjugation and stability testing.
Caption: Troubleshooting logic for low conjugation yield.
References
Characterizing and removing impurities from DACN(Tos,Suc-OH) reactions
Disclaimer: The term "DACN(Tos,Suc-OH)" does not correspond to a publicly documented chemical compound. Therefore, this guide provides general troubleshooting advice and protocols applicable to the synthesis of complex organic molecules with functionalities suggested by the name (a tosyl group, a succinyl group, and a hydroxyl group). The information presented is based on established principles of organic chemistry and is intended to be illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities expected in a DACN(Tos,Suc-OH) reaction?
A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
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Unreacted starting materials: Incomplete conversion of the initial substrates.
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Side products: Resulting from competing reaction pathways, such as over-tosylation, incomplete succinylation, or side reactions involving other functional groups in the molecule.
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Degradation products: The target molecule may degrade under the reaction or workup conditions, for example, through hydrolysis of the succinate ester or cleavage of the tosyl group.
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Reagent-derived impurities: Excess reagents or byproducts from the reagents used in the synthesis.
Q2: How can I get a preliminary idea of the purity of my crude DACN(Tos,Suc-OH) sample?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for preliminary purity assessment. By spotting your crude product alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the number of components in your mixture. The presence of multiple spots indicates the presence of impurities.
Q3: What analytical techniques are recommended for definitive characterization of impurities?
A3: For definitive identification and quantification of impurities, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying impurities. For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][2]
Troubleshooting Guide
Problem 1: My reaction to synthesize DACN(Tos,Suc-OH) appears incomplete, with significant amounts of starting material remaining.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. |
| Inactive or degraded reagents. | Use freshly opened or properly stored reagents. If possible, test the activity of the reagents on a small scale. |
| Poor solubility of starting materials. | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. |
| Presence of inhibitors. | Ensure all glassware is clean and dry, and that the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture. |
Problem 2: My final product shows multiple spots on TLC, indicating the presence of several impurities.
| Possible Cause | Suggested Solution |
| Non-optimal reaction conditions leading to side products. | Re-evaluate the reaction conditions, including temperature, reaction time, and stoichiometry of the reagents. A design of experiments (DoE) approach can be useful to find the optimal conditions. |
| Degradation of the product during workup or purification. | Analyze the stability of your product under different pH and temperature conditions. Consider using milder workup procedures or performing the purification at a lower temperature. |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware before use. |
Quantitative Data Summary
The following table illustrates a hypothetical impurity profile for a crude DACN(Tos,Suc-OH) batch as determined by HPLC.
| Peak Number | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) | Potential Identification |
| 1 | 2.5 | 0.50 | 5.2 | Starting Material A |
| 2 | 3.8 | 0.76 | 2.1 | Byproduct 1 |
| 3 | 5.0 | 1.00 | 89.5 | DACN(Tos,Suc-OH) |
| 4 | 6.2 | 1.24 | 3.2 | Di-tosylated impurity |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
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Sample Preparation: Accurately weigh approximately 1 mg of the crude DACN(Tos,Suc-OH) sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to prepare a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter.
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HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Flash Column Chromatography for Purification
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Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent system. The eluent is typically a less polar solvent system than that used for TLC, to allow for good separation.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude DACN(Tos,Suc-OH) in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified DACN(Tos,Suc-OH).
Visualizations
Caption: General workflow for the synthesis, purification, and characterization of DACN(Tos,Suc-OH).
Caption: Troubleshooting decision tree for identifying and addressing the source of impurities.
References
Validation & Comparative
A Head-to-Head Comparison: DACN(Tos,Suc-OH) Versus Traditional Amine-Reactive Crosslinkers
In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and functional biomolecular conjugates. For researchers, scientists, and drug development professionals, understanding the nuances of different crosslinking chemistries is critical for applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays. This guide provides an objective comparison of the heterobifunctional crosslinker DACN(Tos,Suc-OH) with other commonly used amine-reactive crosslinkers, supported by structural and mechanistic insights. While direct, side-by-side quantitative performance data for DACN(Tos,Suc-OH) against all other crosslinkers is not extensively available in the public domain, this comparison is built upon the well-documented reactivity of its constituent functional groups.
Overview of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers are a class of reagents designed to covalently link molecules by targeting primary amines (-NH2), which are readily available on the surface of proteins, primarily on lysine residues and the N-terminus.[1] The most prevalent chemistry for amine reactivity involves N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-8.5).[2]
Crosslinkers can be broadly categorized as:
-
Homobifunctional: Possessing two identical reactive groups, leading to a one-step crosslinking process.[3]
-
Heterobifunctional: Featuring two different reactive groups, allowing for sequential, controlled conjugation reactions.[3]
DACN(Tos,Suc-OH), more precisely identified as DACN(Tos,Suc-NHS), falls into the category of heterobifunctional crosslinkers. It incorporates an amine-reactive NHS ester and a diazacyclononyne (DACN) moiety, which is primed for copper-free click chemistry reactions with azide-containing molecules.[4]
Comparative Data of Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is often guided by its physicochemical properties. The following table summarizes key parameters for DACN(Tos,Suc-OH) and other representative amine-reactive crosslinkers.
| Feature | DACN(Tos,Suc-OH) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Type | Heterobifunctional | Homobifunctional | Homobifunctional | Heterobifunctional |
| Reactive Groups | NHS ester, DACN (alkyne) | NHS ester, NHS ester | Sulfo-NHS ester, Sulfo-NHS ester | NHS ester, Maleimide |
| Target Functionalities | Primary amines, Azides | Primary amines | Primary amines | Primary amines, Sulfhydryls |
| Water Solubility | Low (requires organic solvent) | Low (requires organic solvent) | High | Low (requires organic solvent) |
| Membrane Permeability | Permeable | Permeable | Impermeable | Permeable |
| Spacer Arm Length | ~17.5 Å (estimated) | 11.4 Å | 11.4 Å | 11.6 Å |
| Cleavable? | No | No | No | No |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison. Below are generalized protocols for protein-protein conjugation using DACN(Tos,Suc-OH) and a common homobifunctional crosslinker, DSS.
Protocol 1: Two-Step Protein Conjugation using DACN(Tos,Suc-OH)
This protocol describes the conjugation of a protein containing primary amines (Protein-A) to a second protein containing an azide group (Protein-B).
Step 1: Activation of Protein-A with DACN(Tos,Suc-OH)
-
Reagent Preparation: Prepare a stock solution of DACN(Tos,Suc-OH) in an organic solvent such as dimethylsulfoxide (DMSO).
-
Protein Preparation: Dissolve Protein-A in an amine-free buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS).
-
Reaction: Add the DACN(Tos,Suc-OH) stock solution to the Protein-A solution. The molar ratio of crosslinker to protein will need to be optimized but a 10- to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click chemistry reaction (e.g., PBS).
Step 2: Copper-Free Click Chemistry Reaction with Azide-Modified Protein-B
-
Reaction: Mix the DACN-activated Protein-A with the azide-containing Protein-B in a suitable buffer.
-
Incubation: Allow the reaction to proceed for 1 to 4 hours at room temperature. The reaction can also be performed at 4°C for longer incubation times.
-
Analysis: Analyze the resulting conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.
-
Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography.
Protocol 2: One-Step Protein Crosslinking using DSS
This protocol outlines a general procedure for crosslinking interacting proteins using the homobifunctional crosslinker DSS.
-
Reagent Preparation: Prepare a fresh stock solution of DSS in an organic solvent (e.g., DMSO).
-
Protein Mixture: Combine the proteins to be crosslinked in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.
-
Reaction: Add the DSS stock solution to the protein mixture. A final DSS concentration of 0.25-2 mM is a typical starting point.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemistries involved, the following diagrams have been generated.
Caption: Reaction pathway for DACN(Tos,Suc-OH) mediated bioconjugation.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating DACN(Tos,Suc-OH) Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of small molecule conjugation to proteins is a critical step in the development of targeted therapeutics, probes, and other functional bioconjugates. This guide provides an objective comparison of mass spectrometry and alternative colorimetric methods for validating the successful conjugation of DACN(Tos,Suc-OH) to proteins, supported by detailed experimental protocols and data presentation.
The conjugation of DACN(Tos,Suc-OH), a bifunctional linker containing a tosyl-protected diazacyclononene (DACN) and a succinic acid moiety, to proteins is a key step in advanced bioconjugation strategies. The succinic acid's terminal carboxylic acid allows for covalent attachment to primary amines (e.g., lysine residues) on the protein surface. Validating this conjugation, specifically determining the degree of labeling (DOL), is paramount to ensure the quality, efficacy, and reproducibility of the resulting conjugate. Mass spectrometry stands as the gold standard for this validation, providing direct and precise measurement of the mass addition. However, alternative methods can offer simpler, more accessible means of confirming conjugation.
Comparison of Validation Techniques
The choice of analytical technique for validating DACN(Tos,Suc-OH) conjugation depends on the required level of detail, available instrumentation, and the specific characteristics of the protein conjugate.
| Feature | Mass Spectrometry (MALDI-TOF & LC-ESI-MS) | Colorimetric Assay (TNBS) |
| Primary Information | Precise mass measurement of the intact conjugate, determination of the exact number of conjugated linkers (degree of labeling - DOL), and identification of conjugation sites (with LC-MS/MS). | Indirect measurement of conjugation by quantifying the reduction of free primary amines on the protein surface. |
| Accuracy | High. Provides direct evidence of conjugation and precise DOL. | Moderate. Can be influenced by protein structure and reaction conditions. |
| Sensitivity | High. | Moderate to high, depending on the specific assay and instrumentation. |
| Throughput | Lower, especially for LC-MS which requires chromatographic separation. | High. Suitable for screening multiple samples. |
| Instrumentation | Requires specialized mass spectrometry equipment (MALDI-TOF or LC-MS system). | Requires a standard spectrophotometer or plate reader. |
| Sample Requirements | Relatively small amounts of purified sample. | Requires a purified sample and a standard curve. |
| Cost | High initial instrument cost and maintenance. | Low cost of reagents and instrumentation. |
Experimental Protocols
Conjugation of DACN(Tos,Suc-OH) to a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of the DACN(Tos,Suc-OH) linker to a target protein via amide bond formation. The carboxylic acid of the succinyl moiety is first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
DACN(Tos,Suc-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: 0.1 M MES buffer with 0.3 M NaCl, pH 6.0-6.5
Procedure:
-
Protein Preparation: Prepare the target protein at a concentration of 1-5 mg/mL in PBS. If the protein solution contains primary amine buffers like Tris, it must be exchanged into an amine-free buffer.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of DACN(Tos,Suc-OH) in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of DACN(Tos,Suc-OH):
-
In a microcentrifuge tube, combine 10 equivalents of the DACN(Tos,Suc-OH) stock solution with 10 equivalents of EDC and 10 equivalents of NHS relative to the molar amount of the protein.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]
-
-
Conjugation Reaction:
-
Add the activated linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.[1]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Caption: Workflow for the conjugation of DACN(Tos,Suc-OH) to a target protein.
Validation by Mass Spectrometry
Mass spectrometry provides the most definitive evidence of successful conjugation by accurately measuring the molecular weight of the resulting conjugate. The addition of each DACN(Tos,Suc-OH) linker results in a predictable mass shift.
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid method for determining the molecular weight of intact proteins. The mass of the unconjugated protein is compared to the mass of the conjugated protein.
Protocol:
-
Sample Preparation:
-
Mix the purified conjugate (typically 1-10 pmol) with a suitable MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa) at a 1:1 ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.
-
Acquire a mass spectrum of the unconjugated protein as a control.
-
-
Data Analysis:
-
Determine the average molecular weight of the unconjugated and conjugated protein from the respective mass spectra.
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (Mass of Conjugate - Mass of Unconjugated Protein) / Mass of DACN(Tos,Suc-OH) linker (Note: The mass of the linker added is the molecular weight of DACN(Tos,Suc-OH) minus the mass of H₂O lost during amide bond formation).
-
Principle: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) provides high-resolution mass data for intact proteins and can separate different conjugated species.
Protocol:
-
Sample Preparation:
-
Dilute the purified conjugate in a suitable buffer for LC-MS analysis (e.g., water with 0.1% formic acid).
-
-
LC-MS System:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC) with a reversed-phase column suitable for large proteins (e.g., C4).
-
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 20-80% Mobile Phase B over a suitable time to ensure protein elution.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Acquire data in intact protein mode.
-
-
Data Analysis:
-
The raw data containing the multiply charged ion series is deconvoluted to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated protein and the protein with one, two, three, etc., attached linkers.
-
The average DOL can be calculated from the relative abundance of each species.
-
Caption: Workflow for the validation of DACN-protein conjugation by mass spectrometry.
Alternative Validation: TNBS Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method for the determination of free primary amino groups. By comparing the number of free amines on the unconjugated protein to the conjugated protein, the degree of amine modification (and thus conjugation) can be estimated.
Principle: TNBS reacts with primary amines to form a yellow-colored product that can be measured spectrophotometrically at 335 nm or 420 nm.[2][3] A decrease in the number of free amines on the protein after conjugation indicates successful modification.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: Sodium bicarbonate buffer (100 mM, pH 8.5).
-
TNBS Solution: 0.01% (w/v) TNBSA in reaction buffer (prepare fresh).
-
Quenching Solution: 10% SDS and 1 N HCl.
-
-
Standard Curve:
-
Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine or the unconjugated protein itself) in the reaction buffer.
-
-
Assay Procedure:
-
Dissolve both the unconjugated and conjugated proteins in the reaction buffer to a concentration of 20-200 µg/mL.
-
To 0.5 mL of each protein solution, add 0.25 mL of the 0.01% TNBS solution and mix well.
-
Incubate at 37°C for 2 hours.
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.
-
Measure the absorbance at 335 nm.
-
-
Data Analysis:
-
Calculate the number of free amines in the unconjugated and conjugated protein samples using the standard curve.
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (Moles of free amines on unconjugated protein - Moles of free amines on conjugated protein) / Moles of protein
-
Caption: Workflow for the validation of protein conjugation using the TNBS assay.
Conclusion
Both mass spectrometry and colorimetric assays provide valuable information for the validation of DACN(Tos,Suc-OH) conjugation. Mass spectrometry, particularly LC-ESI-MS, offers the most detailed and accurate characterization of the conjugate, providing a precise degree of labeling and information on the distribution of conjugated species. While MALDI-TOF is a simpler and faster MS technique, it provides an average DOL. On the other hand, the TNBS assay is a simple, cost-effective, and high-throughput method that can be used for routine screening and initial confirmation of conjugation. For comprehensive and unambiguous validation, a combination of these techniques is often recommended, with mass spectrometry serving as the definitive method for characterization.
References
DACN(Tos,Suc-OH) vs. SMCC: A Comparative Guide to Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinker is a critical decision in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting antibody to the therapeutic payload but also profoundly influences the stability, homogeneity, and overall efficacy of the final product. This guide provides an objective comparison between a next-generation cycloalkyne-based crosslinker, DACN(Tos,Suc-OH), and the conventional N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
At a Glance: Key Differences
| Feature | DACN(Tos,Suc-OH) | SMCC |
| Primary Reaction | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | NHS Ester-Amine & Maleimide-Thiol Chemistry |
| Target Moieties | Azide-modified biomolecules | Primary amines (e.g., lysine) and thiols (e.g., cysteine) |
| Selectivity | High (Bioorthogonal) | Moderate (Dependent on accessible functional groups) |
| Homogeneity (DAR) | High (Site-specific conjugation) | Low to Moderate (Heterogeneous products) |
| Linkage Stability | High (Stable triazole ring) | Generally stable, but maleimide-thiol linkage can be susceptible to retro-Michael reaction |
Introduction to the Crosslinkers
SMCC is a heterobifunctional crosslinker that has been a cornerstone in bioconjugation for many years. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl (thiol) groups. This allows for the straightforward, albeit often random, conjugation of proteins and other molecules.
DACN(Tos,Suc-OH) represents a more recent advancement in crosslinking technology, utilizing "click chemistry." It is a cycloalkyne-containing reagent designed for strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction allows for highly specific and efficient conjugation to molecules that have been engineered to contain an azide group, without the need for a catalyst. The "Tos" (tosylate) and "Suc-OH" (succinimidyl hydroxyl) components suggest additional functionalities for sequential or multi-functional conjugations, enabling the construction of more complex and defined bioconjugates.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between DACN(Tos,Suc-OH) and SMCC lies in their reaction mechanisms, which dictates their application and the quality of the resulting conjugate.
SMCC: Conventional Amine and Thiol Chemistry
SMCC-mediated conjugation is a two-step process that targets naturally occurring or engineered amino acid residues.
Caption: SMCC crosslinking mechanism.
This approach is effective but can lead to a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and conjugation sites, which can impact the ADC's therapeutic window.
DACN(Tos,Suc-OH): Bioorthogonal Click Chemistry
DACN(Tos,Suc-OH) leverages the highly selective and efficient SPAAC reaction. This requires the antibody to be pre-functionalized with an azide group, often through the incorporation of an unnatural amino acid.
Caption: DACN-type SPAAC crosslinking mechanism.
The bioorthogonal nature of this reaction ensures that the crosslinker only reacts with the azide-modified site, leading to a homogeneous product with a precisely controlled DAR.
Performance Comparison
| Parameter | DACN(Tos,Suc-OH) (SPAAC Chemistry) | SMCC (NHS/Maleimide Chemistry) |
| Homogeneity | High: Produces a single, well-defined ADC species with a specific DAR. | Low to Moderate: Results in a heterogeneous mixture of ADCs with a range of DARs (0, 2, 4, 6, 8). |
| Site-Specificity | High: Conjugation occurs only at the engineered azide site. | Low: Conjugation occurs at multiple solvent-accessible lysines and cysteines. |
| Linker Stability | Very High: The resulting triazole linkage is extremely stable under physiological conditions. | Good: The amide bond is very stable. The thioether bond is generally stable, but can undergo a retro-Michael reaction, leading to payload deconjugation. |
| Reaction Conditions | Mild, physiological conditions (pH, temperature). No catalyst required. | Requires specific pH ranges for optimal amine and thiol reactivity. |
| Complexity | Requires initial antibody engineering to introduce the azide handle. | Simpler initial setup as it targets naturally occurring amino acids. |
| Therapeutic Window | Potentially wider due to improved pharmacokinetics and reduced off-target toxicity of a homogeneous product. | Can be narrower due to the heterogeneous nature of the ADC population. |
Experimental Protocols
The experimental workflows for utilizing DACN(Tos,Suc-OH) and SMCC differ significantly, primarily in the preparation of the antibody.
General Experimental Workflow
Caption: Comparative experimental workflows.
Protocol Outline for DACN(Tos,Suc-OH) Conjugation:
-
Antibody Preparation: An antibody is expressed with a genetically encoded unnatural amino acid containing an azide group at a specific site.
-
Payload-Linker Preparation: The DACN(Tos,Suc-OH) linker is conjugated to the desired payload. The multi-functional nature of the linker may allow for a sequential reaction, first with the payload and then with the antibody.
-
Conjugation Reaction: The azide-modified antibody is incubated with the DACN-payload construct in a physiological buffer (e.g., PBS, pH 7.4) at room temperature. The reaction typically proceeds to completion within a few hours.
-
Purification: The resulting ADC is purified from excess linker-payload using size-exclusion chromatography (SEC) or other chromatographic techniques.
-
Characterization: The homogeneity and DAR of the ADC are confirmed using mass spectrometry and hydrophobic interaction chromatography (HIC).
Protocol Outline for SMCC Conjugation:
-
Antibody Modification (for Cysteine Conjugation): For conjugation to interchain cysteines, the antibody's disulfide bonds are partially reduced using a reducing agent like TCEP or DTT.
-
Reaction with SMCC: The antibody (either native for lysine conjugation or reduced for cysteine conjugation) is reacted with an excess of SMCC in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5) for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Unreacted SMCC is removed using a desalting column or dialysis.
-
Payload Conjugation: The thiol-containing payload is added to the SMCC-activated antibody and incubated for several hours to overnight at 4°C.
-
Purification: The ADC is purified from unreacted payload and antibody aggregates using SEC and/or HIC.
-
Characterization: The average DAR and distribution of different ADC species are determined by HIC and UV-Vis spectroscopy.
Conclusion: Which Crosslinker is Better?
The choice between DACN(Tos,Suc-OH) and SMCC is dependent on the specific requirements of the research and the desired characteristics of the final bioconjugate.
-
DACN(Tos,Suc-OH) is the better choice for:
-
Developing next-generation, homogeneous ADCs: When a precisely defined DAR and site of conjugation are critical for optimizing therapeutic efficacy and safety.
-
Applications requiring high stability: The triazole linkage formed via SPAAC is exceptionally robust.
-
Complex bioconjugate design: The multi-functional nature of DACN linkers can enable the creation of more sophisticated constructs.
-
-
SMCC remains a suitable option for:
-
Initial proof-of-concept studies: Its straightforward application with native antibodies makes it useful for rapidly generating conjugates for preliminary evaluation.
-
Applications where heterogeneity is acceptable: For some research applications, a well-characterized heterogeneous mixture may be sufficient.
-
Cost-sensitive projects: SMCC and the associated reagents are generally more readily available and less expensive than the components required for site-specific conjugation.
-
A Comparative Guide to Buffer Systems for DACN(Tos,Suc-OH) in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical parameter in the successful development of antibody-drug conjugates (ADCs) utilizing the bifunctional linker, DACN(Tos,Suc-OH). The buffer composition, pH, and ionic strength can significantly influence conjugation efficiency, product stability, and the overall performance of the resulting ADC. While direct comparative experimental data for DACN(Tos,Suc-OH) across a range of buffer systems is not extensively published, this guide provides a comparison based on established principles of bioconjugation chemistry to aid in the rational selection of an optimal buffer system.
The DACN(Tos,Suc-OH) linker contains a tosyl group and a succinimidyl ester-activated carboxylic acid, allowing for a two-step conjugation process. The choice of buffer will be critical at each step to ensure high yield and a stable final product.
Comparative Performance of Common Buffer Systems
The performance of DACN(Tos,Suc-OH) in different buffer systems can be evaluated based on key parameters such as conjugation efficiency, stability of the linker and the antibody, and the propensity for aggregation of the final ADC. The following table summarizes the potential impact of commonly used buffer systems on these parameters.
| Buffer System | Typical pH Range | Potential Advantages for DACN(Tos,Suc-OH) Conjugation | Potential Disadvantages and Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | - Mimics physiological conditions, which is favorable for antibody stability.- Widely available and well-characterized. | - Phosphate ions can sometimes participate in side reactions.- Buffering capacity is weaker outside of its optimal pH range. |
| HEPES Buffer | 7.2 - 8.2 | - Good buffering capacity in the physiological pH range.- Generally considered inert and less likely to interfere with conjugation reactions.[1] | - Can be more expensive than phosphate buffers. |
| Borate Buffer | 8.0 - 9.0 | - Often used for reactions targeting primary amines with NHS esters due to the higher pH favoring the reaction. | - Borate can interact with biomolecules, potentially affecting their structure and function.- Higher pH can increase the rate of NHS ester hydrolysis.[2] |
| Citrate Buffer | 3.0 - 6.2 | - Useful for processes requiring acidic conditions, such as certain drug-linker activations or purification steps. | - The acidic pH is generally not suitable for the NHS ester reaction with amines and can lead to antibody denaturation or aggregation if not carefully controlled. |
| Tris Buffer | 7.5 - 9.0 | - Amine-free, which prevents competition with the antibody for the NHS ester. | - The primary amine on Tris can react with NHS esters, so it should be used with caution and ideally only for quenching reactions.[2] |
Experimental Protocols for Buffer System Evaluation
To determine the optimal buffer system for a specific ADC construction using DACN(Tos,Suc-OH), a systematic evaluation is recommended. The following protocols outline key experiments for this purpose.
Conjugation Efficiency Screening
Objective: To determine the buffer system that yields the highest conjugation efficiency and desired drug-to-antibody ratio (DAR).
Methodology:
-
Antibody Preparation: Prepare the antibody in each of the selected buffer systems (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.[2]
-
Linker Activation (if applicable): If the drug is to be attached to DACN(Tos,Suc-OH) first, perform this reaction in an appropriate organic solvent and then purify the drug-linker complex.
-
Conjugation Reaction: Add a defined molar excess of the DACN(Tos,Suc-OH)-drug construct to the antibody solution in each buffer.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-4 hours).[2]
-
Quenching: Stop the reaction by adding a quenching reagent like Tris or glycine.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or other suitable methods.
-
Analysis: Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.
Stability Assessment
Objective: To evaluate the stability of the resulting ADC in different buffer formulations.
Methodology:
-
Buffer Exchange: Exchange the purified ADC into different storage buffers at various pH values.
-
Accelerated Stability Study: Incubate the ADC samples at an elevated temperature (e.g., 37°C or 40°C) for a defined period (e.g., 7, 14, and 28 days).
-
Analysis: At each time point, analyze the samples for:
-
Aggregation: Using size-exclusion chromatography (SEC-HPLC).
-
Fragmentation: Using SDS-PAGE (reduced and non-reduced).
-
Drug-Linker Stability: Measure the amount of free drug in the solution using RP-HPLC or LC-MS to assess linker cleavage.
-
Visualizing the Workflow and Pathways
To better illustrate the experimental design and potential biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing DACN(Tos,Suc-OH) performance in different buffer systems.
Caption: Generalized signaling pathway for an antibody-drug conjugate.
Conclusion
The optimal buffer system for DACN(Tos,Suc-OH) is highly dependent on the specific antibody, the conjugated drug, and the desired characteristics of the final ADC. A systematic approach to screening different buffer conditions is crucial for developing a robust and effective ADC. While PBS and HEPES buffers are generally good starting points due to their physiological pH and relative inertness, other buffers may offer advantages for specific steps of the conjugation process. Careful consideration of pH, buffer species, and potential side reactions will ultimately lead to a more stable and efficacious therapeutic.
References
A Comparative Guide to the In-Vitro and In-Vivo Stability of ADC Linkers, Featuring DACN(Tos,Suc-OH)
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. A stable linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, preventing premature release and off-target effects. Conversely, the linker must be efficiently cleaved to release the payload upon internalization into the target cancer cell. This guide provides a comparative overview of the in-vitro and in-vivo stability of various ADC linkers, with a special focus on the emerging class of cyclooctyne-based linkers, exemplified by DACN(Tos,Suc-OH), used in copper-free click chemistry.
While direct comparative stability data for DACN(Tos,Suc-OH) is not extensively available in the public domain, we can infer its stability profile based on the characteristics of cycloalkyne-based linkers and compare it to well-established linker technologies. This guide will present data on common alternative linkers, detail the experimental protocols for stability assessment, and provide visualizations to aid in understanding the underlying principles.
Comparative Stability of ADC Linkers
The stability of an ADC linker is typically assessed under various physiological conditions, including in plasma to simulate systemic circulation and in lysosomal preparations to mimic the intracellular environment where payload release is desired. Key parameters include plasma half-life, percentage of drug release over time, and pharmacokinetic profiles in preclinical models.
Below is a summary of stability data for commonly used ADC linkers, which serve as a benchmark for evaluating newer technologies like DACN(Tos,Suc-OH).
| Linker Type | Linker Example | In-Vitro Plasma Stability | In-Vivo Stability (Mouse/Rat) | Key Characteristics |
| Peptide-Based (Cleavable) | Valine-Citrulline (vc) | High stability in human plasma. Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to premature drug release.[1] | Shorter half-life in mice due to Ces1c activity. More stable in species lacking this enzyme.[1] | Cleaved by lysosomal proteases (e.g., Cathepsin B). Widely used in approved ADCs. |
| Hydrazone (Acid-Cleavable) | Phenylhydrazone | Moderate stability at neutral pH (plasma), with a half-life of approximately 2 days.[2] | Prone to premature drug release in circulation due to instability at physiological pH. | Designed to release the payload in the acidic environment of endosomes and lysosomes. |
| Disulfide (Reductively Cleavable) | SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) | Generally stable in plasma, but can undergo thiol-exchange with circulating thiols like albumin. | Variable stability depending on the steric hindrance around the disulfide bond. | Cleaved in the reducing environment of the cytoplasm. |
| Non-Cleavable | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | High stability in plasma.[2] | Long half-life with minimal drug release in circulation.[2] | Payload is released upon complete degradation of the antibody in the lysosome. |
| Cycloalkyne (Click Chemistry) | DACN(Tos,Suc-OH) | Expected to be highly stable due to the robust triazole linkage formed via click chemistry. | Expected to exhibit high stability, though specific in-vivo data is limited. | Enables site-specific conjugation. The stability is a key attribute for bioorthogonal chemistry. |
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective ADCs. The following are detailed methodologies for key experiments.
In-Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from various species (e.g., human, mouse, rat) to identify potential differences in metabolism and linker cleavage.
Protocol:
-
ADC Incubation: The ADC is incubated in plasma at a concentration of 1.3 mg/mL at 37°C for a specified period (e.g., up to 7 days).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
To measure the average drug-to-antibody ratio (DAR), the ADC is captured using Protein A magnetic beads. The intact ADC is then eluted.
-
To quantify released payload, plasma proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is collected.
-
-
Analysis:
-
The average DAR over time is determined using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
The concentration of the released payload is quantified by LC-MS/MS.
-
-
Data Interpretation: A decrease in the average DAR or an increase in the concentration of free payload over time indicates linker instability.
In-Vitro Lysosomal Stability Assay
This assay assesses the efficiency of payload release in the lysosomal compartment.
Protocol:
-
Lysosome Preparation: Lysosomes are isolated from rat liver or human liver tissue by differential centrifugation.
-
ADC Incubation: The ADC is incubated with the lysosomal fraction at 37°C. A catabolic buffer is used to maintain the acidic pH characteristic of lysosomes.
-
Time Points: Samples are collected at different time intervals (e.g., 0, 1, 4, 8, and 24 hours).
-
Reaction Quenching: The enzymatic reaction is stopped by heat inactivation or the addition of a quenching solution.
-
Sample Preparation: Proteins are removed by precipitation.
-
Analysis: The amount of released payload is quantified by LC-MS/MS.
-
Data Interpretation: The rate of payload release indicates the efficiency of linker cleavage under lysosomal conditions.
In-Vivo Stability and Pharmacokinetic Study
This study evaluates the stability and pharmacokinetic profile of the ADC in an animal model.
Protocol:
-
Animal Model: The ADC is administered intravenously to a relevant animal model (e.g., mice or rats).
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Analysis:
-
Total Antibody: The concentration of the total antibody (conjugated and unconjugated) is measured by ELISA.
-
Conjugated ADC: The concentration of the ADC with the payload still attached is determined using an ELISA that captures the antibody and detects the payload.
-
Free Payload: The concentration of the released payload in the plasma is quantified by LC-MS/MS.
-
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in ADC stability and function, the following diagrams are provided.
Caption: Experimental workflow for assessing ADC linker stability.
Caption: Generalized signaling pathway of an ADC's mechanism of action.
Conclusion
The stability of the linker is a cornerstone of ADC design. While established linkers like vc-based peptides and non-cleavable SMCC offer a wealth of stability data, emerging technologies such as those utilizing click chemistry with linkers like DACN(Tos,Suc-OH) hold promise for enhancing ADC properties, particularly through site-specific conjugation. The expectation is that the resulting triazole linkage will be highly stable in circulation, potentially offering an improved therapeutic window. However, comprehensive in-vitro and in-vivo studies are essential to fully characterize the stability profile of any new linker and to understand its impact on the overall performance of the ADC. The experimental protocols detailed in this guide provide a framework for conducting such critical assessments.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Architecture of DACN(Tos,Suc-OH): A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of key analytical methods for elucidating the structure of DACN(Tos,Suc-OH), a complex bifunctional molecule. We present a summary of expected data, detailed experimental protocols, and a visual workflow to aid in the selection and application of the most appropriate techniques.
The structure of DACN(Tos,Suc-OH) incorporates a diazacyclononane (DACN) core, a tosyl (Tos) protecting group, and a succinamic acid (Suc-OH) linker. This combination of functionalities necessitates a multi-pronged analytical approach for complete structural verification. The primary methods for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique provides unique and complementary information to build a comprehensive structural picture.
Data at a Glance: A Comparative Summary
The following table summarizes the expected quantitative data from the principal analytical methods used to characterize DACN(Tos,Suc-OH).
| Analytical Technique | Parameter | Expected Value/Observation for DACN(Tos,Suc-OH) | Purpose |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (tosyl group): ~7.4-7.8 ppmAlkyl protons (DACN ring and succinyl chain): ~2.0-4.0 ppmCarboxylic acid proton: >10 ppm (broad) | Provides information on the chemical environment and connectivity of protons. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbons (amide and carboxylic acid): ~170-180 ppmAromatic carbons (tosyl group): ~127-145 ppmAlkyl carbons (DACN ring and succinyl chain): ~20-60 ppm | Determines the number and types of carbon atoms. |
| Mass Spectrometry | m/z | [M+H]⁺: Expected around 379.13 (for C₁₈H₂₂N₂O₅S) | Confirms molecular weight and elemental composition. |
| Fragmentation | Characteristic loss of the tosyl group (155 Da) and fragments corresponding to the succinamic acid moiety. | Provides structural information through fragmentation patterns. | |
| HPLC | Retention Time (tᵣ) | Dependent on column and mobile phase; a single sharp peak is expected for a pure sample. | Assesses purity and can be used for quantification. |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretch (amide): ~3300 cm⁻¹C=O stretch (amide and carboxylic acid): ~1640-1720 cm⁻¹S=O stretch (sulfonamide): ~1340 and 1160 cm⁻¹O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad) | Identifies key functional groups present in the molecule. |
The Analytical Workflow: A Step-by-Step Approach
The structural elucidation of a novel compound like DACN(Tos,Suc-OH) typically follows a logical progression of analytical techniques. The following diagram illustrates a standard workflow.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of DACN(Tos,Suc-OH) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid exchange of the carboxylic acid proton with the solvent.
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Protocol:
-
Sample Preparation: Prepare a dilute solution of DACN(Tos,Suc-OH) (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.
-
Mass Analysis:
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass of the molecular ion.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to deduce structural motifs.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized DACN(Tos,Suc-OH) and to develop a method for its quantification.
Protocol:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the carboxylic acid.
-
Example gradient: Start with a low percentage of B, and gradually increase it over the course of the run.
-
-
Detection: UV detection at a wavelength where the tosyl group absorbs, typically around 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) and monitor the chromatogram for the appearance of a single major peak, indicating high purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C=O, S=O, and O-H functional groups. The presence of a broad O-H stretch overlapping with the C-H stretches is highly indicative of the carboxylic acid functionality.[1]
Alternative and Complementary Techniques
While the aforementioned techniques are the primary methods for structural confirmation, other analytical tools can provide valuable complementary information:
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing the precise three-dimensional arrangement of atoms in a crystalline sample. However, it is contingent on the ability to grow suitable single crystals of the compound.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a pure sample. The experimental values should match the theoretical values calculated from the molecular formula.
Conclusion
The structural confirmation of DACN(Tos,Suc-OH) requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, Mass Spectrometry confirms its molecular weight and provides fragmentation clues, HPLC assesses its purity, and FT-IR spectroscopy identifies the key functional groups. By systematically applying these methods and comparing the acquired data with expected values, researchers can confidently and unequivocally confirm the structure of this and other complex small molecules.
References
The Evolving Landscape of Linker Technology in Degrader-Antibody Conjugates: A Comparative Analysis
The advent of Degrader-Antibody Conjugates (DACs) represents a paradigm shift in targeted therapy, wedding the specificity of monoclonal antibodies with the potent, catalytic protein degradation machinery of payloads like PROTACs and molecular glues. Central to the success of this innovative modality is the linker, a critical component that dictates the stability, payload release, and overall therapeutic index of the conjugate. This guide provides a head-to-head comparison of the linker technologies currently being explored in DAC development, supported by available preclinical data and detailed experimental methodologies to inform researchers and drug developers in this burgeoning field.
The linker in a DAC is more than a mere tether; it is a dynamic element engineered to remain stable in systemic circulation and then, in the unique environment of the target cell, efficiently liberate the degrader payload to enact its therapeutic function. The choice of linker chemistry has profound implications for the efficacy and safety of a DAC.[1][2] Linkers in DACs, much like their predecessors in traditional Antibody-Drug Conjugates (ADCs), can be broadly categorized into cleavable and non-cleavable types.[3][4]
Cleavable Linkers: Tailored Release in the Target Cell
Cleavable linkers are designed to break and release their payload in response to specific triggers within the target cell, such as enzymes, pH changes, or the reducing intracellular environment.[4]
Enzyme-Cleavable Linkers: These are among the most common types of linkers explored for DACs and often incorporate dipeptide sequences, such as the well-established valine-citrulline (Val-Cit) motif. These linkers are designed to be selectively cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage releases the degrader payload in its active form.
Disulfide Linkers: These linkers leverage the significant difference in glutathione (GSH) concentration between the extracellular space and the intracellular environment. The disulfide bond remains stable in the bloodstream but is readily cleaved in the reducing cytoplasm of the target cell, releasing the degrader.
pH-Sensitive Linkers: While less common in the context of DACs reported to date, pH-sensitive linkers, such as those containing hydrazone bonds, are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4).
Non-Cleavable Linkers: A Reliance on Antibody Degradation
Non-cleavable linkers form a stable bond between the antibody and the degrader payload. The release of the active payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. This results in the release of the degrader still attached to the linker and a single amino acid residue from the antibody. The primary advantage of this approach is enhanced plasma stability, which can potentially lead to a wider therapeutic window.
Head-to-Head Comparison: A Nascent but Critical Field
Direct head-to-head comparative studies of different linkers specifically within the DAC platform are still emerging. However, early preclinical data provides valuable insights into the performance characteristics of various linker strategies. The choice of linker can significantly impact the Drug-to-Antibody Ratio (DAR), stability, and in vivo efficacy of a DAC.
| Linker Type | Release Mechanism | Key Advantages | Key Considerations | Representative Preclinical Findings |
| Enzyme-Cleavable (e.g., Val-Cit) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Well-established chemistry; efficient payload release in the lysosome. | Potential for premature cleavage by circulating proteases; stability can vary between species (e.g., mouse vs. human plasma). | DACs targeting ERα with an enzymatically cleavable linker have successfully demonstrated target protein degradation. |
| Disulfide | Reduction by intracellular glutathione (GSH) | Exploits the high intracellular GSH concentration for selective release. | Potential for off-target release in tissues with high reducing potential. | A DAC targeting BRM utilized a disulfide linker to achieve efficient and antigen-dependent degradation of the target protein. |
| Non-Cleavable | Proteolytic degradation of the antibody in the lysosome | High plasma stability, potentially leading to a better safety profile. | The released payload-linker-amino acid complex must retain its degradation activity; limited bystander effect. | Non-cleavable linkers have been shown to outperform their cleavable counterparts in some in vivo ADC studies, a principle that may extend to DACs. |
Experimental Protocols: A Guide to Evaluating DAC Linkers
The robust evaluation of DACs and their linkers requires a suite of specialized in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the DAC and the rate of degrader payload deconjugation in plasma.
Methodology:
-
Incubate the DAC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analyze the samples using techniques such as ELISA to quantify the amount of intact DAC and total antibody, or LC-MS to measure the intact DAC and any released payload.
In Vitro Cytotoxicity and Protein Degradation Assays
Objective: To assess the potency of the DAC in inducing cell death and degrading the target protein in antigen-positive cell lines.
Methodology:
-
Seed target antigen-positive cells in 96-well plates.
-
Treat the cells with serial dilutions of the DAC.
-
For cytotoxicity, incubate for a sufficient period (e.g., 72-120 hours) and measure cell viability using assays like CellTiter-Glo®.
-
For protein degradation, lyse the cells after a shorter incubation period (e.g., 24-48 hours) and quantify the levels of the target protein by Western blot or targeted mass spectrometry.
In Vivo Efficacy Studies in Xenograft Models
Objective: To evaluate the anti-tumor activity of the DAC in a relevant animal model.
Methodology:
-
Implant human tumor xenografts into immunocompromised mice.
-
Once tumors reach a specified volume, administer the DAC intravenously.
-
Monitor tumor volume and body weight of the animals over time.
-
At the end of the study, tumors and other tissues can be harvested to assess target protein degradation.
Visualizing the DAC Workflow and Linker Mechanisms
To better understand the processes involved in DAC function and evaluation, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.
Caption: General mechanism of action for a Degrader-Antibody Conjugate (DAC).
Caption: Experimental workflow for comparing DACs with different linkers.
The Future of Linker Technology in DACs
The field of DACs is dynamic, with ongoing research focused on developing novel linker technologies that offer enhanced stability, more specific cleavage mechanisms, and the ability to conjugate a higher number of degrader molecules without compromising the physicochemical properties of the antibody. As more preclinical and clinical data become available, a clearer understanding of the optimal linker strategies for different degrader payloads and therapeutic targets will emerge, further solidifying the potential of DACs as a transformative class of therapeutics.
References
A Comparative Guide to Efficacy Studies of Antibody-Drug Conjugates: Evaluating Novel Linkers Like DACN(Tos,Suc-OH)
For researchers, scientists, and drug development professionals, the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. The linker's properties profoundly influence the ADC's stability, payload release mechanism, efficacy, and overall safety profile.[1] This guide provides a framework for evaluating the efficacy of ADCs prepared with a novel linker, exemplified by DACN(Tos,Suc-OH), by comparing its potential performance characteristics against established linker technologies.
While specific efficacy data for ADCs utilizing the DACN(Tos,Suc-OH) linker are not yet widely available in public literature, this guide outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis.
The Role of the Linker in ADC Efficacy
The ideal ADC linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the cytotoxic agent upon reaching the target tumor cell.[2][3] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action.
-
Cleavable Linkers: These are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, high concentrations of certain enzymes (e.g., cathepsins), or a reducing environment.[4][5] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.
-
Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody after the ADC is internalized by the target cell to release the payload. This generally leads to greater plasma stability and a wider therapeutic window, but typically lacks a significant bystander effect as the released payload is often charged and cannot readily cross cell membranes.
The chemical properties of the linker, such as its hydrophobicity and steric hindrance, also play a significant role in the ADC's pharmacokinetic profile, stability, and potential for aggregation.
Key In Vitro Efficacy Assays
A comprehensive in vitro evaluation is the first step in characterizing the efficacy of a new ADC. These assays provide crucial data on potency, specificity, and mechanism of action.
This assay determines the ADC's potency (typically measured as the IC50 value) and its specificity for antigen-positive (Ag+) cells versus antigen-negative (Ag-) cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Payload | Target Cell Line (Antigen) | IC50 (ng/mL) | Reference Cell Line (Antigen-) | IC50 (ng/mL) |
| Cleavable (vc-PAB) | MMAE | Cell Line A (HER2+) | 5.8 | Cell Line B (HER2-) | >1000 |
| Non-cleavable (SMCC) | DM1 | Cell Line A (HER2+) | 12.2 | Cell Line B (HER2-) | >1000 |
| DACN(Tos,Suc-OH) | Payload X | Cell Line A (Target Y+) | Data to be generated | Cell Line C (Target Y-) | Data to be generated |
Note: The data presented for cleavable and non-cleavable linkers are representative examples from literature and will vary based on the specific antibody, payload, and cell line used. The entry for DACN(Tos,Suc-OH) indicates where experimental data for a new ADC would be placed.
Experimental Protocol: MTT Cytotoxicity Assay This protocol outlines the general steps for assessing ADC cytotoxicity.
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in a complete culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Visualization of Experimental Workflow
Caption: General workflow for an in vitro MTT cytotoxicity assay.
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells. This is particularly relevant for cleavable linkers designed to release membrane-permeable payloads. A common method involves co-culturing antigen-positive cells with fluorescently labeled antigen-negative cells.
Experimental Protocol: Co-culture Bystander Assay
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled (e.g., GFP-transfected) antigen-negative cells in a 96-well plate. As a control, seed the fluorescently labeled antigen-negative cells alone.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well. This specifically quantifies the viability of the labeled antigen-negative cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Assessing the stability of the linker in plasma is crucial to predict potential off-target toxicity and ensure the ADC remains intact until it reaches the tumor. This assay measures the rate of payload deconjugation over time.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse) at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: Analyze the samples to determine the average drug-to-antibody ratio (DAR) at each time point, often using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in DAR over time indicates payload release.
Table 2: Comparative Plasma Stability of ADCs
| Linker Type | Species | Half-life of Intact ADC (hours) |
| Cleavable (vc-PAB) | Human Plasma | >150 |
| Cleavable (Hydrazone) | Human Plasma | ~48 |
| Non-cleavable (SMCC) | Human Plasma | >200 |
| DACN(Tos,Suc-OH) | Human Plasma | Data to be generated |
Note: Data are representative and can vary significantly based on the specific linker chemistry and conjugation method.
In Vivo Efficacy Studies
In vivo studies using animal models are essential to evaluate the overall anti-tumor activity of an ADC. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used.
Experimental Protocol: Subcutaneous Xenograft Model
-
Model Establishment: Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunodeficient mice. Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC with DACN(Tos,Suc-OH) linker, and a positive control ADC with a known linker).
-
Dosing: Administer the treatments intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the animals.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression and survival analysis.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| ADC (Linker-Payload) | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| ADC 1 (vc-MMAE) | NCI-N87 | 3 | 95 |
| ADC 2 (SMCC-DM1) | KPL-4 | 3 | 88 |
| ADC 3 (DACN(Tos,Suc-OH)-Payload X) | Model Y | To be determined | Data to be generated |
Note: In vivo efficacy is highly dependent on the model, dose, and specific ADC characteristics.
Visualization of In Vivo Experimental Workflow
Caption: General workflow for an in vivo ADC efficacy study.
Signaling Pathways and Mechanism of Action
The efficacy of an ADC is ultimately determined by the payload's ability to induce cell death. Understanding the signaling pathways affected by the payload is crucial. For example, payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) are potent tubulin inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Payloads like calicheamicins or duocarmycins are DNA-damaging agents that cause double-strand breaks, also triggering apoptosis.
Visualization of ADC Mechanism of Action
Caption: A simplified signaling pathway for a typical ADC.
Conclusion
Evaluating the efficacy of an ADC prepared with a novel linker such as DACN(Tos,Suc-OH) requires a systematic and multi-faceted approach. By conducting rigorous in vitro and in vivo studies and comparing the resulting data against established benchmarks, researchers can build a comprehensive profile of the new ADC's performance. The experimental protocols and comparative data frameworks provided in this guide offer a robust starting point for the preclinical assessment of next-generation ADCs, ultimately paving the way for the development of more effective and safer cancer therapeutics.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
Comparative Analysis of DACN(Tos,Suc-OH) Conjugate Cross-Reactivity: A Guide for Researchers
Researchers, scientists, and drug development professionals require a thorough understanding of the cross-reactivity profiles of novel therapeutic conjugates. This guide provides a framework for the comparative analysis of DACN(Tos,Suc-OH) conjugates, outlining key experimental methodologies and data presentation formats to facilitate objective evaluation against alternative compounds.
Due to the highly specific and proprietary nature of the compound "DACN(Tos,Suc-OH)," publicly available data on its cross-reactivity is not available at this time. Therefore, this guide will present a generalized framework and template that can be populated with internal experimental data. The methodologies and data structures provided are based on industry-standard practices for evaluating the cross-reactivity of antibody-drug conjugates (ADCs) and other targeted therapies.
Data Presentation: Comparative Cross-Reactivity Analysis
A crucial aspect of evaluating a novel conjugate is to quantify its binding affinity to the intended target versus off-target molecules. This data is typically summarized in a table format for clear and concise comparison.
Table 1: Comparative Binding Affinity and Cross-Reactivity of DACN(Tos,Suc-OH) Conjugate
| Target/Off-Target Molecule | DACN(Tos,Suc-OH) Conjugate | Alternative Conjugate A | Alternative Conjugate B |
| Primary Target | Insert KD (nM) | Insert KD (nM) | Insert KD (nM) |
| Off-Target Receptor 1 | Insert KD (nM) or % Cross-Reactivity | Insert KD (nM) or % Cross-Reactivity | Insert KD (nM) or % Cross-Reactivity |
| Off-Target Receptor 2 | Insert KD (nM) or % Cross-Reactivity | Insert KD (nM) or % Cross-Reactivity | Insert KD (nM) or % Cross-Reactivity |
| Structurally Similar Molecule | Insert KD (nM) or % Cross-Reactivity | Insert KD (nM) or % Cross-Reactivity | Insert KD (nM) or % Cross-Reactivity |
| Control Protein | No significant binding | No significant binding | No significant binding |
KD (Dissociation Constant): A measure of binding affinity, where a lower value indicates stronger binding. % Cross-Reactivity: The binding of the conjugate to an off-target molecule relative to its binding to the primary target.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of therapeutic conjugates.
Enzyme-Linked Immunosorbent Assay (ELISA) for Target Binding
This assay is used to quantify the binding of the DACN(Tos,Suc-OH) conjugate to its intended target.
-
Materials: 96-well microtiter plates, purified recombinant target protein, DACN(Tos,Suc-OH) conjugate, blocking buffer (e.g., 5% BSA in PBS), wash buffer (e.g., PBS with 0.05% Tween-20), secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG), substrate solution (e.g., TMB), and stop solution (e.g., 2N H2SO4).
-
Procedure:
-
Coat the wells of a 96-well plate with the target protein at a concentration of 1-10 µg/mL in a suitable coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of the DACN(Tos,Suc-OH) conjugate to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The data is then used to calculate the binding affinity (KD).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time data on the binding kinetics (association and dissociation rates) of the conjugate to its target and potential off-target molecules.
-
Materials: SPR instrument and sensor chips (e.g., CM5), purified target and off-target proteins, DACN(Tos,Suc-OH) conjugate, and running buffer (e.g., HBS-EP+).
-
Procedure:
-
Immobilize the target and off-target proteins on separate flow cells of a sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of the DACN(Tos,Suc-OH) conjugate over the flow cells.
-
Monitor the binding and dissociation in real-time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following are examples of how to represent an experimental workflow and a hypothetical signaling pathway using the DOT language.
Safety Operating Guide
Proper Disposal of DACN(Tos,Suc-OH): A Guide for Laboratory Professionals
Absence of specific quantitative data for DACN(Tos,Suc-OH) necessitates treating it as potentially hazardous. All disposal procedures should be conducted in strict accordance with institutional and local environmental regulations. Consultation with your institution's Environmental Health & Safety (EHS) department is mandatory before proceeding.
This guide provides essential safety and logistical information for the proper disposal of DACN(Tos,Suc-OH), a research-grade organic compound. Due to the lack of a specific Safety Data Sheet (SDS), a conservative approach prioritizing safety is required. The following procedures are based on general best practices for the disposal of laboratory chemical waste of unknown or partially characterized hazards.
Hazard and Disposal Profile
The following table summarizes the assumed hazards and recommended disposal practices for DACN(Tos,Suc-OH) based on general principles of laboratory safety for complex organic molecules.
| Parameter | Guideline |
| Assumed Hazards | Potentially toxic, irritant, and harmful to the environment. The presence of tosyl and succinyl groups may imply specific reactivities. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat must be worn at all times. |
| Work Area | All handling and disposal procedures should be performed in a certified chemical fume hood. |
| Waste Classification | Treat as hazardous chemical waste. |
| Containerization | Use a dedicated, properly labeled, and sealed hazardous waste container made of a compatible material (e.g., glass or polyethylene). |
| Waste Segregation | Do not mix DACN(Tos,Suc-OH) waste with other waste streams, especially incompatible chemicals such as strong oxidizing or reducing agents. |
| Disposal Route | Via your institution's hazardous waste management program. Do not dispose of down the drain or in regular trash. |
Experimental Protocol: General Disposal Procedure
This protocol outlines a step-by-step guide for the safe disposal of DACN(Tos,Suc-OH).
1. Waste Collection and Segregation:
-
Collect all waste containing DACN(Tos,Suc-OH), including unused material, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated hazardous waste container.
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "DACN(Tos,Suc-OH)," and the approximate quantity.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1][2][3][4][5]
2. Consultation with EHS:
-
Contact your institution's EHS department to inform them about the waste.
-
Provide them with all available information on DACN(Tos,Suc-OH), including its chemical structure if known.
-
Follow their specific guidance for the final disposal of this research chemical.
3. Chemical Neutralization (Expert Consultation Required):
-
In some cases, chemical neutralization may be a possibility to reduce the hazard of the waste. For example, compounds containing tosyl groups can sometimes be hydrolyzed.
-
However, do not attempt any chemical treatment without explicit approval and a detailed, validated protocol from your EHS department or a qualified chemist. An improper reaction could generate more hazardous byproducts.
4. Final Disposal:
-
Once the waste container is full, or as per your institution's guidelines, arrange for a pickup by the hazardous waste management team.
-
Ensure all required paperwork is completed accurately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of DACN(Tos,Suc-OH).
Caption: Disposal workflow for DACN(Tos,Suc-OH).
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling DACN(Tos,Suc-OH)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DACN(Tos,Suc-OH), a tosylated sucrose derivative. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards.[1] Goggles provide a seal around the eyes and are recommended when there is a splash hazard. A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common standard for general laboratory use and offer protection against a variety of chemicals. For prolonged contact or use of specific solvents, consult a glove compatibility chart to select the appropriate material (e.g., neoprene, butyl rubber). Always inspect gloves for damage before use and replace them immediately if compromised. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against splashes and spills. For larger scale operations, a chemical-resistant apron may be worn over the lab coat. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | DACN(Tos,Suc-OH) is likely a solid. To avoid inhalation of dust particles, it should be handled in a chemical fume hood. If a fume hood is not available or if significant aerosolization is anticipated, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling DACN(Tos,Suc-OH) during experimental procedures.
-
Preparation and Hazard Assessment:
-
Before beginning work, review all available information on tosylated sucrose derivatives and any other reagents being used in the experiment.
-
Ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.
-
-
Donning Personal Protective Equipment:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don the appropriate chemical-resistant gloves.
-
Wear chemical splash goggles or safety glasses with side shields.
-
-
Chemical Handling:
-
Conduct all manipulations of DACN(Tos,Suc-OH) powder and any reactions involving it within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
If transferring the compound, do so carefully to prevent spills.
-
Keep all containers of DACN(Tos,Suc-OH) sealed when not in use.
-
-
During the Experiment:
-
Continuously monitor the experiment for any unexpected changes.
-
Avoid working alone in the laboratory.
-
Do not eat, drink, or chew gum in the laboratory.
-
-
Post-Experiment:
-
Decontaminate the work area upon completion of the experiment.
-
Properly label and store any remaining DACN(Tos,Suc-OH) in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials containing DACN(Tos,Suc-OH) must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste:
-
Collect any solid waste, including contaminated filter paper, weighing paper, and spent compound, in a designated, clearly labeled hazardous waste container.
-
Excess tosylating reagents, if used, can sometimes be quenched by reacting them with cellulosic materials like filter paper before disposal.
-
-
Liquid Waste:
-
Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of single-use gloves and any other contaminated disposable PPE in the designated solid hazardous waste stream.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for DACN(Tos,Suc-OH).
Caption: Workflow for Safe Handling of DACN(Tos,Suc-OH).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
